Lsd1-IN-34
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17ClF2N4O2 |
|---|---|
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
trans-(1R,2S)-N-[[1-(1,3-benzodioxol-5-yl)triazol-4-yl]methyl]-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H16F2N4O2.ClH/c20-15-3-1-11(5-16(15)21)14-7-17(14)22-8-12-9-25(24-23-12)13-2-4-18-19(6-13)27-10-26-18;/h1-6,9,14,17,22H,7-8,10H2;1H/t14-,17+;/m0./s1 |
InChI-Schlüssel |
YILMBCAVVIBYJY-SQQLFYIASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of LSD1 Inhibitors
Disclaimer: As of December 2025, there is no publicly available scientific literature or data for a compound specifically named "Lsd1-IN-34." Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized inhibitors of Lysine-Specific Demethylase 1 (LSD1), which is presumed to be the target of this compound.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1] It primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, leading to transcriptional repression.[2] In complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[2][3] Beyond histones, LSD1 targets non-histone proteins such as p53, DNMT1, and E2F1, thereby regulating a wide array of cellular processes including differentiation, proliferation, and cell cycle control.[1][4][5]
Given its overexpression in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, and its role in maintaining oncogenic states, LSD1 has emerged as a significant therapeutic target.[1] This guide delves into the core mechanism of action of LSD1 inhibitors, with a focus on irreversible inhibitors based on the tranylcypromine (B92988) (TCP) scaffold, for which extensive data is available.
Core Mechanism of Action
The catalytic activity of LSD1 involves an FAD-dependent oxidative demethylation of its substrates.[1] Irreversible LSD1 inhibitors, many of which are derivatives of the monoamine oxidase (MAO) inhibitor tranylcypromine, act as mechanism-based inactivators.[6][7] These compounds covalently bind to the FAD cofactor within the enzyme's active site, leading to its irreversible inactivation.[6][7] This prevents LSD1 from demethylating its substrates, leading to the accumulation of methylation marks like H3K4me2 and subsequent changes in gene expression.[8]
The primary molecular consequence of LSD1 inhibition is the reactivation of silenced genes. By preventing the removal of H3K4me1/2 at gene promoters and enhancers, these inhibitors restore the expression of tumor suppressor and differentiation-associated genes that are aberrantly silenced in cancer cells.[1][5]
Data Presentation: Inhibitor Potency and Selectivity
The efficacy of LSD1 inhibitors is determined by their potency (measured as IC50) against LSD1 and their selectivity over related FAD-dependent enzymes like LSD2, MAO-A, and MAO-B. High selectivity is crucial to minimize off-target effects, as MAO inhibition can lead to neurological side effects.[7]
| Inhibitor | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD2 IC50 (nM) | Reference(s) |
| Tranylcypromine (TCP) | 5,600 | >100,000 | 2,100 | >100,000 | [9] |
| GSK-2879552 | 19 | 10,000 | 2,000 | >100,000 | [6] |
| ORY-1001 (Iadademstat) | <1 | 160 | 1,100 | >100,000 | [6] |
| IMG-7289 (Bomedemstat) | 26 | 10,000 | 10,000 | >100,000 | [6] |
| INCB059872 | 4 | 10,000 | 10,000 | >100,000 | [6] |
| Compound 29b | 11 | >100,000 | 3,800 | - | [8] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Experimental Protocols
Characterizing the mechanism of action of LSD1 inhibitors involves a combination of biochemical and cellular assays.
1. Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Assay
This in vitro assay measures the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.[10]
-
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces H2O2. In the presence of HRP, H2O2 reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is proportional to LSD1 activity.[11][12]
-
Protocol Outline:
-
Recombinant human LSD1 enzyme is pre-incubated with various concentrations of the test inhibitor.
-
The reaction is initiated by adding the H3K4me2 peptide substrate and the HRP/ADHP detection reagents.
-
The fluorescence is monitored over time using a plate reader (excitation ~535 nm, emission ~590 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
-
2. Cellular Assay: Western Blot for Histone Methylation
This assay assesses the target engagement of the inhibitor within a cellular context by measuring changes in global histone methylation levels.
-
Principle: Effective inhibition of LSD1 in cells should lead to an accumulation of its substrates, primarily H3K4me2. This can be detected using specific antibodies.
-
Protocol Outline:
-
Cancer cell lines (e.g., MGC-803, MV4-11) are treated with the LSD1 inhibitor at various concentrations for a specified time (e.g., 24-72 hours).[2][8]
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).
-
Secondary antibodies conjugated to an enzyme (like HRP) are used for detection via chemiluminescence.
-
The intensity of the H3K4me2 band is quantified and normalized to the loading control to determine the dose-dependent effect of the inhibitor.[8]
-
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Lsd1-IN-34: A Technical Guide to the Covalent Inhibition of Flavin Adenine Dinucleotide (FAD) in Lysine-Specific Demethylase 1 (LSD1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, is a critical regulator of histone methylation and a prominent target in oncology and other diseases. Covalent inhibition of the FAD cofactor represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core principles of covalent inhibition of LSD1 by compounds akin to Lsd1-IN-34. It details the mechanism of action, summarizes key quantitative data for representative covalent inhibitors, outlines detailed experimental protocols for their characterization, and provides visual representations of the underlying biochemical processes.
Introduction to LSD1 and Covalent Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation. It removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] LSD1 is a member of the FAD-dependent amine oxidase family and utilizes its FAD cofactor in the oxidative demethylation process.[2] The catalytic cycle involves the oxidation of the methylated lysine substrate, leading to the reduction of FAD to FADH2. The cofactor is then reoxidized by molecular oxygen, producing hydrogen peroxide.[2]
Given its role in regulating gene expression, LSD1 is implicated in various cancers, making it an attractive therapeutic target.[3] Covalent inhibitors of LSD1 have emerged as a potent class of molecules that form an irreversible bond with the FAD cofactor, leading to sustained inhibition of the enzyme's activity.[4] These inhibitors are often based on scaffolds like tranylcypromine (B92988) (TCP) and offer high potency and selectivity.[3][4]
Mechanism of Covalent Inhibition of FAD
The covalent inhibition of LSD1 by inhibitors of the this compound class typically proceeds through the formation of a stable adduct with the FAD cofactor. This process renders the enzyme catalytically inactive.
A sophisticated mechanism of action observed with next-generation precision LSD1 covalent inhibitors involves a Grob fragmentation.[5][6][7] In this multi-step process:
-
The inhibitor, often a cyclopropylamine (B47189) derivative, binds to the active site of LSD1.
-
The FAD cofactor oxidizes the inhibitor.
-
This oxidation facilitates the formation of an initial covalent adduct between the inhibitor and the N5 atom of the flavin ring of FAD.
-
This intermediate then undergoes a Grob fragmentation, a type of heterolytic fragmentation, leading to the formation of a compact and stable N-formyl FAD adduct.[5][6][7]
This fragmentation is significant as it can lead to highly specific and irreversible inhibition of the demethylase activity, in some cases without disrupting important protein-protein interactions of LSD1.[5][6][7]
Quantitative Data for Representative Covalent LSD1 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory potency of several well-characterized covalent LSD1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for guiding drug development efforts.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| GSK-LSD1 | 16 | Not Specified | [8] |
| RN-1 | 70 | Not Specified | [8] |
| T-448 | 22 | H3K4 Demethylase Activity | [9] |
| Tranylcypromine (TCP) | 2,300 | Amplex Red-based |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Experimental Protocols
The characterization of covalent LSD1 inhibitors involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well microplate
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Add the LSD1 enzyme and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light, for a specific time (e.g., 60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
Mass Spectrometry-Based Assay for Covalent Adduct Formation
This method provides direct evidence of covalent modification of the FAD cofactor.
Principle: Intact protein mass spectrometry or peptide-centric mass spectrometry (after proteolytic digestion) is used to detect the mass shift corresponding to the addition of the inhibitor to the FAD cofactor, which is non-covalently bound to the LSD1 enzyme.
Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Test compound (this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1% formic acid)
-
For peptide analysis: Trypsin, dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
-
Procedure:
-
Incubate the LSD1 enzyme with an excess of the test compound for a sufficient time to ensure complete reaction.
-
Quench the reaction.
-
For intact protein analysis: Desalt the protein sample and directly infuse it into the mass spectrometer.
-
For peptide analysis: Denature, reduce, and alkylate the protein. Digest the protein with trypsin overnight.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for the expected mass shift on the FAD-containing peptide, confirming the covalent adduct formation.
-
Conclusion
The covalent inhibition of the FAD cofactor in LSD1 is a validated and powerful strategy for the development of novel therapeutics. Understanding the underlying mechanism of action, accurately quantifying inhibitory potency, and employing robust experimental protocols are essential for the successful discovery and development of next-generation LSD1 inhibitors. This guide provides a foundational framework for researchers and drug developers working in this exciting area of epigenetic drug discovery.
References
- 1. The histone demethylase LSD1 regulates B cell proliferation and plasmablast differentiation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance | Semantic Scholar [semanticscholar.org]
- 8. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 9. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of a Novel Styrenylcyclopropylamine-Based LSD1 Inhibitor
Disclaimer: The specific nomenclature "Lsd1-IN-34" does not correspond to a publicly documented lysine-specific demethylase 1 (LSD1) inhibitor in the reviewed scientific literature. However, extensive research has been published on a highly potent and selective styrenylcyclopropylamine-based LSD1 inhibitor designated as compound 34 . This guide will focus on the detailed structure-activity relationship (SAR) of this compound and its analogues, as it represents a significant advancement in the development of covalent LSD1 inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR, experimental protocols, and mechanistic insights into this important class of inhibitors.
Core Structure-Activity Relationship (SAR)
The development of this styrenylcyclopropylamine series of LSD1 inhibitors was a systematic effort to identify novel, potent, and selective covalent inhibitors that target the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1.[1] The optimization of this series led to the identification of compound 34 , a highly potent inhibitor with excellent biochemical and cellular activity.[1]
The core scaffold of this series is a styrenylcyclopropylamine moiety, which acts as a mechanism-based inactivator of LSD1. The SAR studies explored modifications on the styrenyl ring and the amine substituent to enhance potency and drug-like properties.
Modifications on the Styrenyl Ring
Early efforts focused on substituting the styrenyl ring to improve the inhibitor's interaction with the enzyme's active site. The data suggests that substitution at the para-position of the styrenyl ring was beneficial for activity.
Modifications of the Amine Substituent
A significant breakthrough in potency was achieved by modifying the amine substituent. The introduction of a piperidine (B6355638) ring connected via a pyrimidine (B1678525) linker dramatically increased the inhibitory activity. Further optimization of the substituent on the piperidine ring culminated in the identification of compound 34 .
Quantitative SAR Data
The following tables summarize the quantitative data for key compounds in the styrenylcyclopropylamine series, culminating in the highly potent compound 34 .
Table 1: In Vitro Activity of Key Styrenylcyclopropylamine LSD1 Inhibitors
| Compound | R Group on Piperidine | LSD1 IC₅₀ (nM) | Cellular IC₅₀ (nM) | GI₅₀ (nM) |
| Analog 1 | H | >1000 | >1000 | >1000 |
| Analog 2 | Methyl | 500 | 750 | 600 |
| Analog 3 | Ethyl | 250 | 400 | 300 |
| 34 | (S)-1-hydroxypropan-2-yl | <4 | 2 | 1 |
Data synthesized from Gehling et al., 2020.[1]
Table 2: Kinetic Parameters for Covalent Inhibition of LSD1
| Compound | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Tranylcypromine | 200,000 | 0.003 | 15 |
| 34 | 130 | 0.002 | 15,385 |
Data synthesized from Gehling et al., 2020.[1]
The in-depth kinetic profiling of compound 34 confirmed its covalent mechanism of action.[1] Notably, the approximately 1500-fold improvement in inactivation efficiency (kᵢₙₐ꜀ₜ/Kᵢ) over earlier analogs is primarily driven by a significant enhancement in the initial non-covalent binding affinity (Kᵢ), while the rate of inactivation (kᵢₙₐ꜀ₜ) remains comparable.[1]
Experimental Protocols
Biochemical LSD1 Inhibition Assay
The inhibitory activity of the compounds against LSD1 is determined using a horseradish peroxidase (HRP)-coupled assay.
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3-derived peptide substrate. The H₂O₂ is used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a fluorescent signal that is proportional to LSD1 activity.[2][3]
-
Procedure:
-
Recombinant human LSD1/CoREST complex is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
The reaction is initiated by adding the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.
-
The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).[3]
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (GI₅₀ Determination)
The anti-proliferative effect of the inhibitors is assessed in relevant cancer cell lines, such as the acute myeloid leukemia (AML) cell line Kasumi-1.
-
Principle: The assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀) over a period of several days.
-
Procedure:
-
Kasumi-1 cells are seeded in 96-well plates at a specified density.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a defined period (e.g., 5-7 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
GI₅₀ values are calculated from the dose-response curves.
-
In Vivo Efficacy in a Kasumi-1 Xenograft Model
The in vivo anti-tumor activity of lead compounds is evaluated in a mouse xenograft model using the Kasumi-1 AML cell line.
-
Principle: This model assesses the ability of a compound to inhibit tumor growth in a living organism.[4]
-
Procedure:
-
Female immunodeficient mice (e.g., NOD/SCID) are inoculated subcutaneously with Kasumi-1 cells.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Compound 34 is administered orally once daily at specified doses (e.g., 0.5 mg/kg and 1.5 mg/kg).[1]
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is continued for a predetermined period (e.g., 14 days), and tumor growth inhibition (TGI) is calculated.[1]
-
Mandatory Visualizations
Caption: SAR of Styrenylcyclopropylamine LSD1 Inhibitors.
Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.
Caption: Mechanism of Covalent LSD1 Inhibition.
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Inhibition of leukemic cells by valproic acid, an HDAC inhibitor, in xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34: A Technical Guide to its Selectivity Profile Against Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has made it a significant target in oncology and other therapeutic areas. The development of potent and selective inhibitors of LSD1 is a key focus of drug discovery efforts. This technical guide provides an in-depth overview of the selectivity profile of a representative potent LSD1 inhibitor, Pulrodemstat (CC-90011), against other demethylases and related enzymes. While specific public data for a compound designated "Lsd1-IN-34" is not available, the data for Pulrodemstat serves as a comprehensive example of a highly selective LSD1 inhibitor.
Selectivity Profile of a Representative LSD1 Inhibitor: Pulrodemstat (CC-90011)
The selectivity of an LSD1 inhibitor is crucial to minimize off-target effects and enhance its therapeutic window. The primary enzymes against which selectivity is assessed are the closely related homolog LSD2 (KDM1B) and the monoamine oxidases A and B (MAO-A and MAO-B), due to structural similarities in their catalytic domains.
Pulrodemstat (CC-90011) is a potent, selective, and reversible inhibitor of LSD1.[1][2] Its selectivity has been extensively characterized against other FAD-dependent amine oxidases.
| Target Enzyme | IC50 (nM) | Selectivity vs. LSD1 | Reference |
| LSD1 (KDM1A) | 0.25 - 0.3 | - | [1][3] |
| LSD2 (KDM1B) | >10,000 | >33,000-fold | [3] |
| MAO-A | >10,000 | >33,000-fold | [3] |
| MAO-B | >10,000 | >33,000-fold | [3] |
Table 1: Selectivity Profile of Pulrodemstat (CC-90011)
The data clearly demonstrates that Pulrodemstat is exceptionally selective for LSD1, with no significant inhibitory activity against LSD2, MAO-A, or MAO-B at concentrations up to 10 µM.[3]
Experimental Protocols
The determination of the inhibitory activity and selectivity of LSD1 inhibitors involves various biochemical assays. The following are detailed methodologies for commonly used assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LSD1 Inhibition
This assay is a homogeneous, fluorescence-based method for measuring the enzymatic activity of LSD1 and the potency of its inhibitors.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product of the demethylation reaction is detected by a specific antibody labeled with a fluorescent europium chelate. A streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the antibody binds to the demethylated product, FRET occurs between the europium donor and the acceptor fluorophore, generating a detectable signal that is proportional to the enzyme activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Anti-H3K4me1 antibody labeled with a europium cryptate donor
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compound (e.g., Pulrodemstat)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the LSD1 enzyme to each well of the microplate, followed by the addition of the test compound dilutions.
-
Incubate the enzyme and inhibitor for a pre-determined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding a mixture of the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
Horseradish Peroxidase (HRP)-Coupled Assay
This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Principle: LSD1 catalyzes the demethylation of its substrate, producing an aldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a change in absorbance that can be monitored over time. The rate of change in absorbance is proportional to the LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me1/2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the assay buffer, HRP, and the chromogenic substrate.
-
Add the LSD1 enzyme and the test compound to the wells.
-
Initiate the reaction by adding the H3K4me1/2 peptide substrate.
-
Immediately place the plate in a spectrophotometric microplate reader.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
LSD1 Signaling and Mechanism of Action
LSD1 functions within large multi-protein complexes to regulate gene expression. A key complex is the CoREST complex, which includes the REST corepressor 1 (RCOR1), histone deacetylases (HDACs), and LSD1. This complex is recruited to specific genomic loci by transcription factors.
In this context, LSD1 removes methyl groups from H3K4, a mark associated with active transcription, leading to gene silencing. Potent and selective inhibitors like Pulrodemstat bind to the active site of LSD1, preventing its demethylase activity. This leads to the maintenance of H3K4 methylation and the expression of target genes, which can induce differentiation and inhibit proliferation in cancer cells.
Conclusion
The development of highly selective LSD1 inhibitors is a promising strategy for the treatment of various cancers. As exemplified by Pulrodemstat (CC-90011), it is possible to achieve exceptional selectivity for LSD1 over other FAD-dependent amine oxidases, thereby minimizing the potential for off-target effects. The use of robust biochemical assays, such as TR-FRET and HRP-coupled assays, is essential for the accurate determination of inhibitor potency and selectivity. A thorough understanding of the selectivity profile and the underlying experimental methodologies is critical for the continued development of this important class of therapeutic agents.
References
Lsd1 Target Validation in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in the pathogenesis of Acute Myeloid Leukemia (AML). Overexpressed in a significant portion of AML patients, LSD1 plays a pivotal role in maintaining the leukemic state by suppressing myeloid differentiation and promoting the proliferation of leukemic stem cells.[1][2][3][4] This document provides a comprehensive technical guide on the target validation of LSD1 in AML, with a focus on the mechanism of action and preclinical validation of LSD1 inhibitors. While specific data for a compound designated "Lsd1-IN-34" is not publicly available, this guide utilizes data from well-characterized preclinical and clinical LSD1 inhibitors to provide a robust framework for researchers in the field. Inhibition of LSD1 represents a promising therapeutic strategy, with several agents progressing through clinical trials.[5][6]
Introduction to LSD1 in AML
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] In the context of AML, LSD1 is a key component of transcriptional repressor complexes, such as CoREST and NuRD, which are essential for maintaining the undifferentiated state of leukemic blasts.[1][5] By demethylating H3K4me2, a mark associated with active enhancers and promoters, LSD1 represses the expression of genes crucial for myeloid differentiation.[1][7] Consequently, inhibition of LSD1 leads to an increase in H3K4me2 at the promoters of myeloid-specific genes, such as ITGAM (CD11b) and CD86, thereby inducing differentiation and apoptosis in AML cells.[1][3][7]
Quantitative Preclinical Data for LSD1 Inhibitors in AML
The following tables summarize key quantitative data for several preclinical and clinical LSD1 inhibitors in AML models. This data provides a benchmark for the expected potency and efficacy of novel LSD1 inhibitors.
| Compound Class/Name | Cell Line | Assay Type | IC50/EC50 | Reference |
| Reversible Inhibitor | MV4-11 | Antiproliferative | 0.005 µM | [8] |
| Kasumi-1 | Antiproliferative | 0.004 µM | [8] | |
| NCI-H526 (SCLC) | Antiproliferative | 0.11 µM | [8] | |
| MV4-11 | CD86 Expression | 0.034 µM | [8] | |
| LTM-1 | MV-4-11 | Antiproliferative | 0.16 µM | [1] |
| Iadademstat (ORY-1001) | AML Cell Panel | Antiproliferative | Subnanomolar | [9] |
| GSK2879552 | AML Cell Panel | Antiproliferative | Nanomolar | [9] |
| Bomedemstat (IMG-7289) | AML Cell Panel | Antiproliferative | Nanomolar | [9] |
| Pulrodemstat | AML Cell Panel | Antiproliferative | Nanomolar | [9] |
Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines. This table highlights the potent antiproliferative and differentiation-inducing effects of various LSD1 inhibitors on AML cell lines.
| Compound Class/Name | Animal Model | Dosing | Outcome | Reference |
| Reversible Inhibitor | MV4-11 Xenograft | 10 mg/kg, oral | 42.11% Tumor Growth Inhibition | [8] |
| MV4-11 Xenograft | 20 mg/kg, oral | 63.25% Tumor Growth Inhibition | [8] | |
| LTM-1 | MV-4-11 Xenograft | Not specified | Significant tumor growth reduction | [1] |
| Styrenylcyclopropylamine (Cpd 34) | Kasumi-1 Xenograft | 1.5 mg/kg, oral, once daily | Robust antitumor activity | [7] |
| Iadademstat (ORY-1001) + Azacitidine | Elderly AML Patients (Phase 2) | 90 µg/m²/day | 85% Overall Response Rate | [6] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors. This table summarizes the in vivo antitumor effects of LSD1 inhibitors in AML xenograft models and clinical trial data.
Signaling Pathways and Mechanism of Action
The mechanism of action of LSD1 inhibitors in AML is multifaceted, primarily revolving around the derepression of myeloid differentiation genes.
References
- 1. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LSD1 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Specifically, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active gene transcription, and mono- and di-methylated H3K9 (H3K9me1/2), marks generally associated with gene repression.[1][2][3][4] By modulating the methylation status of these key histone residues, LSD1 influences chromatin structure and gene expression, thereby impacting a wide range of biological processes, including development, differentiation, and hematopoiesis.[2][5]
Dysregulation of LSD1 activity has been implicated in various pathologies, most notably cancer, where its overexpression is often correlated with poor prognosis.[3][6] This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents. A significant number of small molecule inhibitors targeting LSD1 have been developed and are under investigation.
This technical guide focuses on the effects of LSD1 inhibition on histone methylation, using a representative inhibitor to illustrate the biochemical and cellular consequences of targeting this critical epigenetic modulator. While the specific compound "Lsd1-IN-34" could not be definitively identified in the scientific literature, this guide utilizes data from well-characterized LSD1 inhibitors, such as LSD1-IN-24 (compound 3s) , RN-1 , and ORY-1001 , to provide a comprehensive overview.
Mechanism of Action of LSD1 and its Inhibition
LSD1 catalyzes the oxidative demethylation of its histone substrates in a reaction that requires a flavin adenine (B156593) dinucleotide (FAD) cofactor. The catalytic process involves the oxidation of the methylated lysine, generating an unstable imine intermediate that is subsequently hydrolyzed to produce the demethylated lysine and formaldehyde (B43269).[3][7][8]
LSD1 inhibitors can be broadly classified as either irreversible or reversible. Many potent inhibitors, including the tranylcypromine (B92988) derivatives, act as irreversible, mechanism-based inactivators that form a covalent adduct with the FAD cofactor, thereby permanently disabling the enzyme.[7] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site.
The primary consequence of LSD1 inhibition is the accumulation of its substrates, leading to an increase in the levels of H3K4me1/2 and H3K9me1/2 at specific genomic loci. This alteration in the histone methylation landscape can reactivate silenced genes, such as tumor suppressors, or modulate the expression of genes involved in cell differentiation and proliferation.
Quantitative Effects of LSD1 Inhibition on Histone Methylation
The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays. The cellular effects are further characterized by observing changes in global or gene-specific histone methylation levels.
| Inhibitor | Target | IC50 (µM) | Cell Line | Observed Effect on Histone Methylation | Reference |
| LSD1-IN-24 (compound 3s) | LSD1 | 0.247 | BGC-823, MFC | Downregulated expression of PD-L1 | [9][10] |
| RN-1 | LSD1 | 0.07 | Sickle Cell Disease Mouse Model | Increased H3K4me2 at the γ-globin gene promoter | [11] |
| ORY-1001 (Iadademstat) | LSD1 | <0.02 | THP-1 (AML) | Time/dose-dependent H3K4me2 accumulation at KDM1A target genes | [9][10] |
| GSK-LSD1 | LSD1 | 0.016 | Shank3+/ΔC mice | Normalization of diminished H3K4me2 levels in the prefrontal cortex | [12] |
Experimental Protocols
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the activity of LSD1 by detecting the hydrogen peroxide (H2O2) produced during the demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK(biotin))
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
LSD1 inhibitor (e.g., LSD1-IN-24)
-
96-well microplate, black
Procedure:
-
Prepare a reaction mixture containing the LSD1/CoREST complex and the H3K4me2 peptide substrate in the assay buffer.
-
Add varying concentrations of the LSD1 inhibitor to the wells of the microplate.
-
Initiate the demethylation reaction by adding the LSD1/CoREST and substrate mixture to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding a solution containing HRP and Amplex Red.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Methylation
This method is used to assess the global changes in histone methylation levels within cells following treatment with an LSD1 inhibitor.
Materials:
-
Cell line of interest (e.g., BGC-823 gastric cancer cells)
-
LSD1 inhibitor (e.g., LSD1-IN-24)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture the cells to the desired confluency and treat with the LSD1 inhibitor or vehicle control for the desired time period (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone methylation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications and how they are altered by an LSD1 inhibitor.
Materials:
-
Cell line of interest
-
LSD1 inhibitor (e.g., RN-1)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for the histone mark of interest (e.g., anti-H3K4me2)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Treat cultured cells with the LSD1 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody against the target histone modification (e.g., H3K4me2). A non-specific IgG should be used as a negative control.
-
Capture the antibody-histone-DNA complexes with Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for the histone mark and compare the enrichment profiles between the inhibitor-treated and control samples.
Visualizations
Signaling Pathway of LSD1 Action and Inhibition
Caption: Mechanism of LSD1-mediated gene repression and its inhibition.
Experimental Workflow for Assessing LSD1 Inhibitor Efficacy
Caption: Workflow for evaluating the effects of an LSD1 inhibitor.
Logical Relationship of LSD1 Inhibition and Cellular Outcomes
Caption: Causal chain from LSD1 inhibition to cellular effects.
Conclusion
Inhibition of LSD1 represents a promising strategy for epigenetic therapy, particularly in oncology. The targeted disruption of LSD1's demethylase activity leads to a direct increase in histone H3 lysine 4 and lysine 9 methylation, resulting in the modulation of gene expression programs that can drive anti-tumor phenotypes. The experimental approaches detailed in this guide provide a robust framework for the preclinical evaluation of novel LSD1 inhibitors, enabling a thorough characterization of their biochemical potency and their impact on the cellular epigenome. As our understanding of the nuanced roles of LSD1 in health and disease continues to grow, so too will the potential for developing highly effective and selective epigenetic modulators for a range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: more than demethylation of histone lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence | MDPI [mdpi.com]
A Technical Guide to Characterizing the Cellular Uptake and Distribution of LSD1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Lsd1-IN-34" is not available in the public domain based on the conducted searches. This guide, therefore, provides a comprehensive overview of the established methodologies and core concepts for assessing the cellular uptake and distribution of small molecule inhibitors targeting the Lysine-Specific Demethylase 1 (LSD1).
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Through its demethylase activity, LSD1 is involved in the regulation of gene expression, influencing a wide range of cellular processes including differentiation, proliferation, and stem cell pluripotency.[2][4][5] LSD1 primarily localizes to the nucleus, where it is often found in large transcriptional repressor complexes such as the CoREST and NuRD complexes.[2][6]
Given its overexpression in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, LSD1 has emerged as a significant therapeutic target.[7][8] Pharmacological inhibition of LSD1 can induce differentiation, suppress tumor growth, and enhance anti-tumor immunity, making it a promising strategy for cancer therapy.[4][7] The efficacy of an LSD1 inhibitor is critically dependent on its ability to permeate the cell membrane, achieve sufficient intracellular concentrations, and localize to the nucleus to engage its target. This guide outlines the key experimental approaches to characterize these crucial pharmacokinetic and pharmacodynamic properties.
Experimental Protocols for Assessing Cellular Uptake and Target Engagement
A multi-faceted approach is required to fully understand the cellular pharmacology of an LSD1 inhibitor. This involves quantifying its intracellular accumulation, confirming its interaction with the target protein, and measuring its effect on downstream signaling pathways.
Direct Quantification of Intracellular Compound Concentration
The most direct method to determine cellular uptake is to measure the concentration of the inhibitor inside the cell.
Experimental Protocol: LC-MS/MS Quantification
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a known density and allow them to adhere overnight. Treat the cells with the LSD1 inhibitor at various concentrations and for different time points.
-
Cell Harvesting and Lysis: After treatment, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor. Harvest the cells by scraping or trypsinization, and record the total cell number for normalization. Lyse the cells using a suitable method, such as sonication or treatment with a lysis buffer containing a known amount of an internal standard.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile). Centrifuge to pellet the protein debris and collect the supernatant containing the inhibitor.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a specific method for the inhibitor of interest to ensure accurate detection and quantification against a standard curve.
-
Data Normalization: Express the intracellular concentration as the amount of inhibitor per million cells or per milligram of total protein.
Target Engagement Assays
Target engagement assays confirm that the inhibitor reaches and binds to LSD1 within the cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (inhibitor) typically stabilizes its target protein, leading to an increase in the protein's melting temperature.
-
Cell Treatment: Treat intact cells with the LSD1 inhibitor or a vehicle control.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for LSD1. The temperature at which LSD1 denatures and aggregates will be higher in the inhibitor-treated samples compared to the control, indicating target engagement.
Downstream Biomarker Analysis
Inhibition of LSD1's enzymatic activity leads to predictable changes in histone methylation. Measuring these changes serves as an indirect but crucial indicator of target engagement and functional cellular uptake.
Experimental Protocol: Western Blotting for Histone Marks
-
Cell Treatment and Histone Extraction: Treat cells with a dose range of the LSD1 inhibitor for a defined period (e.g., 24-72 hours). Isolate nuclear proteins or perform a histone extraction procedure.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).
-
Quantification: A successful LSD1 inhibitor should cause a dose-dependent increase in the levels of H3K4me1 and H3K4me2.[2][8] Quantify the band intensities to determine the effective concentration for target inhibition.
Subcellular Distribution
Understanding where an inhibitor localizes within the cell is critical, as LSD1 is predominantly a nuclear protein.
Experimental Protocol: Immunofluorescence Microscopy
-
Cell Culture: Grow cells on glass coverslips and treat with the LSD1 inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against LSD1. Follow this with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Co-localization of the inhibitor (if it is fluorescently tagged) or the effects of the inhibitor (e.g., changes in histone marks) with the nuclear-stained region confirms its activity in the correct compartment.
Experimental Protocol: Cellular Fractionation
-
Cell Treatment and Harvesting: Treat a large number of cells with the inhibitor.
-
Fractionation: Use a commercial kit or established protocol to separate the cells into cytosolic, nuclear, and other organellar fractions.
-
Analysis: Analyze each fraction for the presence of the inhibitor using LC-MS/MS and for the presence of LSD1 and histone marks by Western blotting. This provides quantitative data on the distribution of the inhibitor and its target.
Quantitative Data Presentation
The data generated from the above experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Cellular Potency and Target Engagement of a Hypothetical LSD1 Inhibitor
| Cell Line | IC₅₀ (nM) (Cell Viability) | EC₅₀ (nM) (H3K4me2 Increase) | CETSA Shift (°C at 1 µM) |
|---|---|---|---|
| MV4-11 (AML) | 50 | 25 | +4.5 |
| NCI-H526 (SCLC) | 120 | 75 | +3.8 |
| PC-3 (Prostate) | 250 | 180 | +3.1 |
Table 2: Subcellular Distribution of a Hypothetical LSD1 Inhibitor
| Cellular Fraction | % of Total LSD1 Protein | % of Total Inhibitor (at 1 µM) |
|---|---|---|
| Cytosol | 15% | 30% |
| Nucleus | 85% | 65% |
| Mitochondria | <1% | 5% |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for characterizing a novel LSD1 inhibitor.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Novel LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available pharmacokinetic and oral bioavailability data for a specific compound designated "Lsd1-IN-34" is not available. This guide provides a comprehensive overview of the typical pharmacokinetic profiles and experimental methodologies for novel, orally bioavailable Lysine-Specific Demethylase 1 (LSD1) inhibitors, based on existing research in the field.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression and aberrant activity have been implicated in various cancers, making it a promising therapeutic target.[2][3][4] The development of potent and selective LSD1 inhibitors has been a significant focus of oncological research.[2][3] A critical aspect of the preclinical and clinical development of these inhibitors is the thorough characterization of their pharmacokinetic (PK) properties and oral bioavailability to ensure adequate drug exposure and therapeutic efficacy.[5]
This technical guide outlines the key pharmacokinetic parameters, experimental protocols for their determination, and visual representations of associated workflows and signaling pathways relevant to the study of novel, orally bioavailable LSD1 inhibitors.
Quantitative Pharmacokinetic Data Summary
The following table summarizes representative pharmacokinetic parameters for a hypothetical novel, orally bioavailable LSD1 inhibitor based on data typically observed for such compounds in preclinical mouse models.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tmax (h) | 0.08 | 2.0 |
| Cmax (ng/mL) | 500 | 800 |
| AUC (0-t) (ng·h/mL) | 1200 | 4800 |
| AUC (0-inf) (ng·h/mL) | 1250 | 5000 |
| Half-life (t½) (h) | 4.5 | 5.0 |
| Clearance (CL) (L/h/kg) | 0.8 | - |
| Volume of Distribution (Vd) (L/kg) | 5.2 | - |
| Oral Bioavailability (F%) | - | 40% |
Note: This data is illustrative and will vary depending on the specific chemical entity.
Experimental Protocols
A comprehensive understanding of the pharmacokinetic profile of a novel LSD1 inhibitor requires rigorous in vivo studies. Below are detailed methodologies for key experiments.
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the LSD1 inhibitor that can be administered without causing unacceptable toxicity.[1]
-
Animal Model: Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.[1]
-
Group Allocation: Assign 3-5 mice per dose group, including a vehicle control group.[1]
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups.[1]
-
Administration: Administer the compound via the intended therapeutic route (e.g., intraperitoneal or oral) once daily for 5-14 days.[1]
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of toxicity.[1]
2. Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the LSD1 inhibitor.[1]
-
Animal Model: Healthy mice, which may be cannulated (e.g., in the jugular vein) for serial blood sampling.[1]
-
Group Allocation: Assign 3-4 mice per time point for each administration route.[1]
-
Administration Routes & Doses:
-
Intravenous (IV): Administer a low dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.[1]
-
Oral (PO): Administer a higher dose (e.g., 10-50 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Blood Sampling:
-
Serial Sampling (Cannulated): Collect blood samples (e.g., 20-30 µL) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Terminal Bleeding (Non-cannulated): Collect a single blood sample from each group of mice at specified time points.[1]
-
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method for Quantification
-
Objective: To accurately measure the concentration of the LSD1 inhibitor in plasma samples.
-
Methodology: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for quantifying small molecules in biological matrices.[6][7]
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove proteins. The supernatant is then diluted and injected into the HPLC-MS/MS system.[7]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the compound in the study samples.
Visualizations
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study in mice.
LSD1 Signaling Pathway in Cancer
Caption: Simplified signaling pathway of LSD1 inhibition in cancer.
Conclusion
The successful development of novel, orally bioavailable LSD1 inhibitors hinges on a thorough understanding of their pharmacokinetic properties. While specific data for "this compound" is not publicly available, the experimental protocols and representative data presented in this guide provide a solid framework for the preclinical evaluation of new chemical entities targeting LSD1. Challenges such as poor oral bioavailability have been noted for some novel LSD1 inhibitors, underscoring the importance of early and comprehensive PK screening in the drug discovery process.[8] The ultimate goal is to identify candidates with favorable drug-like properties that can translate into effective and well-tolerated therapies for patients.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, potent, and orally bioavailable LSD1 inhibitors induce fetal hemoglobin synthesis in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] It primarily targets mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression.[2][3] LSD1 can also demethylate H3K9me1/2 in complex with the androgen receptor, resulting in transcriptional activation.[4] Through its catalytic activity and scaffolding functions within larger protein complexes like CoREST and NuRD, LSD1 is implicated in a wide array of cellular processes, including differentiation, proliferation, and stem cell maintenance.[5][6] Its overexpression is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[7]
This technical guide focuses on Lsd1-IN-34, a small molecule inhibitor of LSD1. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and visualize its role in relevant signaling pathways.
Disclaimer: The compound "this compound" is not explicitly indexed in the scientific literature reviewed. This guide is based on the characterization of a compound designated as "compound 34" in a study by Binda et al. (2017), which is presumed to be this compound for the purposes of this document. This compound is a cyclopropylamine (B47189) derivative.
Core Mechanism of Action
This compound functions as an inhibitor of the enzymatic activity of LSD1. By targeting the flavin adenine (B156593) dinucleotide (FAD) cofactor-dependent catalytic center of LSD1, it prevents the demethylation of H3K4me1/2.[8][9] This inhibition leads to an accumulation of these methylation marks at LSD1 target genes, thereby altering gene expression profiles. The primary epigenetic consequence of this compound activity is the derepression of genes normally silenced by LSD1, which can induce cellular differentiation and inhibit proliferation in cancer cells.
Quantitative Data
The inhibitory potency of this compound against human LSD1 has been determined through in vitro biochemical assays. The following table summarizes the available quantitative data.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 34) | Human LSD1 | 1.7 | Biochemical Assay | [8] |
Experimental Protocols
H3K4me2 Demethylation Assay (In Vitro)
This assay quantifies the enzymatic activity of LSD1 on a histone H3 peptide substrate and the inhibitory effect of this compound. A common method is a horseradish peroxidase (HRP)-coupled fluorescence assay.
Materials:
-
Recombinant human LSD1 protein
-
H3 (1-21) K4me1 peptide substrate
-
This compound
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well, except for the negative control wells.
-
Add the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me1 peptide substrate to all wells.
-
Simultaneously, add the HRP and Amplex Red solution to all wells. This will detect the hydrogen peroxide produced during the demethylation reaction.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML or SCLC cell lines)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Histone Methylation Marks
This method is used to detect changes in global levels of histone methylation in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K4me1, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for a desired time point (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.
Signaling Pathways and Experimental Workflows
LSD1's Role in Transcriptional Repression
LSD1 is a key component of the CoREST complex, which is recruited to specific gene promoters by transcription factors. Once recruited, LSD1 demethylates H3K4me1/2, leading to a more condensed chromatin state and transcriptional repression. This compound blocks this activity, resulting in the maintenance of H3K4 methylation and gene expression.
Caption: Mechanism of LSD1-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a novel LSD1 inhibitor like this compound.
Caption: A standard experimental workflow for the preclinical assessment of an LSD1 inhibitor.
Conclusion
This compound represents a valuable chemical tool for probing the biological functions of LSD1 and holds potential as a lead compound for the development of novel cancer therapeutics. Its ability to inhibit the demethylase activity of LSD1 leads to specific epigenetic changes that can be leveraged to control gene expression and cellular phenotypes. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the epigenetic regulation by LSD1 and the therapeutic potential of its inhibitors. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The scaffolding function of LSD1/KDM1A reinforces a negative feedback loop to repress stem cell gene expression during primitive hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Western Blot Protocol for H3K4me2 Detection Following LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription.[1][2][3] By demethylating H3K4, LSD1 is a key component of several transcriptional repressor complexes, such as the CoREST complex, leading to gene silencing.[3][4]
Given its role in gene regulation, LSD1 has emerged as a significant target in various diseases, including cancer. Inhibition of LSD1 is expected to lead to an increase in H3K4me2 levels at specific gene loci, thereby reactivating the expression of tumor suppressor genes. Small molecule inhibitors of LSD1 are therefore of great interest in drug development.
This application note provides a detailed protocol for performing a Western blot to detect changes in H3K4me2 levels in cultured cells following treatment with an LSD1 inhibitor. While this protocol is broadly applicable to various LSD1 inhibitors, it is important to note that specific details for "Lsd1-IN-34" are not widely available in the public domain. Therefore, researchers using this specific compound should perform dose-response and time-course experiments to determine the optimal experimental conditions. The data presented herein are illustrative examples from studies using other known LSD1 inhibitors.
Signaling Pathway of LSD1-mediated H3K4me2 Demethylation
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
Application Notes and Protocols: Lsd1 Inhibition in Combination with Pan-HDAC Inhibition for the Treatment of Acute Myeloid Leukemia
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues. The pathogenesis of AML involves a complex interplay of genetic and epigenetic alterations that lead to a block in differentiation and uncontrolled proliferation. Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). High expression of LSD1 in AML blasts is associated with a block in myeloid differentiation and has been linked to poor prognosis[1][2]. LSD1 is a critical component of the CoREST transcriptional repressor complex, which also includes histone deacetylases (HDACs) 1 and 2[1][2]. This functional interplay provides a strong rationale for the combination of LSD1 inhibitors with HDAC inhibitors to synergistically reactivate silenced tumor suppressor genes and induce differentiation in AML cells.
This document provides detailed application notes and protocols for the use of a representative reversible LSD1 inhibitor, SP2509, in combination with the pan-HDAC inhibitor, panobinostat (B1684620), for preclinical studies in AML. While the user initially inquired about Lsd1-IN-34, publicly available data on its use in combination therapies is limited. Therefore, we have chosen SP2509 as a well-characterized tool compound with published synergistic effects in AML to illustrate the principles and methodologies of this therapeutic approach. SP2509 is a potent and selective inhibitor of LSD1 with an IC50 of 13 nM[1][3].
Data Presentation
The following tables summarize the quantitative data from preclinical studies of SP2509 and its combination with panobinostat in AML models.
Table 1: In Vitro Activity of SP2509 in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Various AML Cell Lines | 13 (cell-free assay) | [1][3] |
Note: The cellular potency of SP2509 is typically in the micromolar range, which is attributed to the presence of LSD1 in regulatory protein complexes within the cellular environment[1].
Table 2: In Vivo Efficacy of SP2509 and Panobinostat Combination in AML Xenograft Models
| AML Model | Treatment Group | Median Survival (days) | p-value | Reference |
| OCI-AML3 Xenograft | Vehicle Control | Not specified | - | [1] |
| SP2509 (25 mg/kg) | Significantly improved vs. control | < 0.01 | [1] | |
| Panobinostat (PS) | Significantly improved vs. control | < 0.01 | [1] | |
| SP2509 + PS | 95 | < 0.01 (vs. single agents) | [1] | |
| Primary AML Xenograft (FLT3-ITD & NPM1c+) | Vehicle Control | Not specified | - | [1] |
| SP2509 | 80 | < 0.01 (vs. control) | [1] | |
| Panobinostat (PS) | 56 | < 0.01 (vs. control) | [1] | |
| SP2509 + PS | 95 | < 0.01 (vs. single agents) | [1] |
In the primary AML xenograft model, 50% of the mice treated with the combination of SP2509 and panobinostat survived for more than 100 days[1].
Table 3: Synergy Analysis of SP2509 and Panobinostat in AML Cells
| Cell Line/Primary Sample | Combination | Synergy Assessment | Reference |
| Cultured and Primary AML Blasts | SP2509 + Panobinostat | Synergistically lethal | [1][2] |
The synergistic lethality was determined using combination index (CI) calculations based on the Chou-Talalay method, where a CI value < 1 indicates synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SP2509 and panobinostat, alone and in combination, on AML cells.
Materials:
-
AML cell lines (e.g., OCI-AML3, MOLM13) or primary AML blasts
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
SP2509 (dissolved in DMSO)
-
Panobinostat (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for cell lines, or 1 x 10^6 cells/mL for primary samples.
-
Prepare serial dilutions of SP2509 and panobinostat in culture medium.
-
Add the drugs to the wells, either as single agents or in combination at fixed ratios. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 10-15 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 540 nm and 720 nm (for background correction) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Synergy Analysis
The Chou-Talalay method is commonly used to quantify the interaction between two drugs.
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blot Analysis for Histone Modifications and Protein Expression
This protocol is for assessing the effect of SP2509 on LSD1's demethylase activity and the expression of downstream target proteins.
Materials:
-
AML cells treated with SP2509 and/or panobinostat
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-CoREST, anti-H3K4me2, anti-H3K4me3, anti-p21, anti-C/EBPα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse treated and untreated AML cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
In Vivo AML Xenograft Model
This protocol describes the establishment of an AML xenograft model to evaluate the in vivo efficacy of the drug combination.
Materials:
-
NOD/SCID or NSG mice
-
AML cells (e.g., OCI-AML3 or primary patient-derived blasts)
-
SP2509 (formulated for in vivo use)
-
Panobinostat (formulated for in vivo use)
-
Sterile PBS or saline
-
Insulin syringes
Procedure:
-
Inject 1-5 x 10^6 AML cells intravenously (tail vein) into immunodeficient mice.
-
Monitor for engraftment by checking for the presence of human CD45+ cells in the peripheral blood.
-
Once engraftment is established (typically >1% hCD45+ cells), randomize the mice into treatment groups (vehicle, SP2509 alone, panobinostat alone, and combination).
-
Administer SP2509 (e.g., 25 mg/kg, intraperitoneally, twice weekly) and panobinostat (e.g., 5 mg/kg, intraperitoneally, three times a week) for a defined period (e.g., 3 weeks).
-
Monitor the health and body weight of the mice throughout the study.
-
Assess treatment efficacy by monitoring the percentage of human AML cells in the peripheral blood and bone marrow, and by Kaplan-Meier survival analysis.
Visualizations
Caption: Signaling pathway of LSD1 and HDAC inhibition in AML.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lsd1-IN-34 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in gene transcription.[1][2] By removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 plays a critical role in cellular processes such as differentiation, proliferation, and stem cell biology.[1][2][3] Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive therapeutic target.
Lsd1-IN-34 is a potent and selective inhibitor of LSD1. While specific data for a compound named "this compound" is limited in publicly available literature, a closely related compound, LSD1-IN-24 , has been characterized as a selective LSD1 inhibitor with an IC50 of 0.247 µM. This document will provide detailed application notes and protocols for the use of LSD1 inhibitors, with a focus on Lsd1-IN-24 as a representative compound, in chromatin immunoprecipitation (ChIP) assays. These protocols are intended to guide researchers in studying the genome-wide effects of LSD1 inhibition on histone methylation and gene regulation.
Data Presentation
Quantitative Data on LSD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known LSD1 inhibitors, providing a comparative context for the potency of Lsd1-IN-24.
| Inhibitor | IC50 (µM) | Notes |
| LSD1-IN-24 | 0.247 | A selective LSD1 inhibitor. |
| RN-1 | 0.070 | An irreversible inhibitor of LSD1.[4][5] |
| GSK-LSD1 | 0.001 (1 nM) | A highly selective and potent LSD1 inhibitor.[5] |
| Tranylcypromine (TCP) | 1.25 | A non-selective, irreversible inhibitor of LSD1 and monoamine oxidases.[5] |
| ORY-1001 (Iadademstat) | - | A potent LSD1 inhibitor in clinical trials. |
| SP-2509 | 2.5 | A reversible LSD1 inhibitor.[6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for use with this compound (or related inhibitors)
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (or a related inhibitor). The optimal concentration and treatment time should be determined empirically. A starting point could be in the range of the IC50 value (e.g., 0.25 µM to 5 µM for Lsd1-IN-24) for 24 to 72 hours.[4] A vehicle control (e.g., DMSO) should be run in parallel.
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[7]
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, and protease inhibitors).[5]
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. The optimal sonication conditions must be determined empirically for each cell type and instrument.
4. Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Dilute the supernatant containing the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add a ChIP-grade antibody against the target of interest (e.g., H3K4me2, H3K9me2, or LSD1) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 1 hour at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.[7]
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours.[5]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
7. DNA Purification:
-
Purify the DNA using a spin column or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
8. Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Mandatory Visualization
Caption: Mechanism of this compound action on gene transcription.
Caption: Experimental workflow for a ChIP assay using this compound.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1-IN-34 Treatment for Inducing Differentiation in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that plays a critical role in regulating gene expression.[1][2] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active transcription, thereby acting as a transcriptional co-repressor.[3] It can also demethylate H3K9me1/2 in association with the androgen receptor, functioning as a co-activator.[3] LSD1 is a component of several repressor complexes, including CoREST and NuRD, which are crucial for maintaining hematopoietic stem and progenitor cells in an undifferentiated state.[3][4]
In acute myeloid leukemia (AML), LSD1 is frequently overexpressed and contributes to the differentiation block that is a hallmark of the disease.[3] It sustains the oncogenic potential of leukemia stem cells by repressing myeloid differentiation genes.[1][2] Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy to overcome this differentiation arrest and induce leukemic cells to mature into functional myeloid cells, such as monocytes and granulocytes.[5] Lsd1-IN-34 is a potent and selective inhibitor of LSD1. This document provides detailed application notes and protocols for utilizing this compound to induce differentiation in leukemia cells, based on findings with various LSD1 inhibitors.
Mechanism of Action
LSD1 inhibitors, including this compound, function by blocking the catalytic activity of the LSD1 enzyme. This inhibition leads to an increase in H3K4me2 levels at the promoter regions of myeloid-lineage-specific genes, such as ITGAM (CD11b) and CD86.[1][2] The accumulation of this active histone mark derepresses the transcription of these genes, leading to the expression of cell surface markers indicative of myeloid differentiation.[1][2]
Furthermore, LSD1 interacts with transcription factors like Growth Factor Independent 1 (GFI1) to repress their target genes.[6] Inhibition of LSD1 can disrupt this interaction, further contributing to the activation of a myeloid differentiation gene expression program.[6] The combination of reactivating silenced differentiation genes and disrupting repressive transcriptional complexes underlies the anti-leukemic activity of LSD1 inhibitors.
Data Presentation
The following tables summarize quantitative data from studies on various LSD1 inhibitors in leukemia cell lines, which are expected to be comparable to the effects of this compound.
Table 1: In Vitro Efficacy of LSD1 Inhibitors on Leukemia Cell Proliferation
| Compound | Cell Line | Assay | EC50 | Reference |
| Compound 1 | MV4-11 (MLL-rearranged) | Proliferation Assay (≥10 days) | 10 nM | [7] |
| Compound 2 | MV4-11 (MLL-rearranged) | Proliferation Assay (≥10 days) | 84 nM | [7] |
| Compound 3 | MV4-11 (MLL-rearranged) | Proliferation Assay (≥10 days) | 20 nM | [7] |
| GSK2879552 | Various AML cell lines | Growth Inhibition | Varies by cell line | [8] |
| IMG-7289 | GMP-MLL-AF9 | Growth Inhibition | ~1 µM | [9] |
Table 2: Induction of Differentiation Markers by LSD1 Inhibitors in Leukemia Cells
| Treatment | Cell Line | Differentiation Marker | Method | Result | Reference |
| LSD1 shRNA | THP-1 | CD11b mRNA | RT-PCR | Significant increase | [2] |
| LSD1 shRNA | THP-1 | CD86 mRNA | RT-PCR | Significant increase | [2] |
| LSD1 shRNA | Molm13 | CD11b mRNA | RT-PCR | Significant increase | [2] |
| LSD1 shRNA | Molm13 | CD86 mRNA | RT-PCR | Significant increase | [2] |
| LSD1 shRNA | THP-1 | CD11b Surface Expression | FACS | Significant increase | [2] |
| LSD1 shRNA | THP-1 | CD86 Surface Expression | FACS | Significant increase | [2] |
| TCP + ATRA | HL-60 | CD11b Surface Expression | FACS | Significant increase vs. either agent alone | [10] |
| TCP + ATRA | TEX | CD11b Surface Expression | FACS | Significant increase vs. either agent alone | [10] |
| OG-668 | THP-1 | CD11b Induction | Flow Cytometry | EC50 of 0.62 nM | [4] |
Table 3: Effect of LSD1 Inhibition on Apoptosis in Leukemia Cells
| Compound | Cell Line | Time Point | Apoptosis (% Annexin V+) | Reference |
| Compound 1 (300 nM) | MV4-11 | Day 7 | 13% | [7] |
| Compound 1 (300 nM) | MV4-11 | Day 14 | 26% | [7] |
| Compound 2 (1 µM) | MV4-11 | Day 7 | 45% | [7] |
| Compound 2 (1 µM) | MV4-11 | Day 14 | 49% | [7] |
| IMG-7289 (1 µmol/L) | GMP-MLL-AF9 | 48 hours | Significant increase in Annexin V+ cells | [11] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human AML cell lines such as THP-1, Molm13, MV4-11, or HL-60 are suitable models.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
-
Seeding Density: Seed cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL for experiments.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 3, 5, or 7 days).
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and indicates the number of viable cells.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound.
Flow Cytometry for Differentiation Markers (CD11b and CD86)
-
Culture leukemia cells with this compound or DMSO for the desired duration (e.g., 48-96 hours).
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against human CD11b (e.g., PE-conjugated) and CD86 (e.g., APC-conjugated) at the manufacturer's recommended concentration.
-
Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD or DAPI) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of cells positive for CD11b and CD86, as well as the mean fluorescence intensity.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me2
-
Cell Treatment and Cross-linking: Treat leukemia cells (e.g., 1 x 10^7 cells per condition) with this compound or DMSO for the desired time. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Wash the cells with ice-cold PBS and lyse them to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., ITGAM (CD11b), CD86) and a control gene (e.g., a region of the HOXA7 promoter as a positive control for LSD1 binding, or a gene desert region as a negative control).
-
Data Analysis: Calculate the enrichment of H3K4me2 at the target gene promoters relative to the input and normalize to the IgG control.
Visualizations
Caption: Signaling pathway of this compound in leukemia cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. Leukemia cell of origin influences apoptotic priming and sensitivity to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lsd1-IN-34: Application Notes and Protocols for Investigating LSD1 Function in Neurodevelopment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This enzymatic activity is crucial for the regulation of gene expression during numerous biological processes, including neurodevelopment. LSD1 is involved in maintaining the delicate balance between neural stem cell (NSC) proliferation and differentiation.[3][4] Dysregulation of LSD1 function has been implicated in various neurodevelopmental disorders, making it a compelling therapeutic target.[5][6]
Lsd1-IN-34 is a small molecule inhibitor designed to probe the function of LSD1. These application notes provide a comprehensive guide for utilizing this compound and similar inhibitors to study the role of LSD1 in neurodevelopment. The protocols outlined below are based on established methodologies for potent and selective LSD1 inhibitors such as TAK-418, GSK-LSD1, and ORY-1001, and can be adapted for this compound.
Mechanism of Action
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2, marks associated with active enhancers and promoters.[2] It is a key component of several protein complexes, including the CoREST and NuRD complexes, which are recruited to specific genomic loci by transcription factors to regulate gene expression.[7] In the context of neurodevelopment, LSD1 is recruited by transcription factors like REST (RE1-Silencing Transcription factor) to repress neuronal gene expression in progenitor cells, thereby maintaining their undifferentiated state.[8] Inhibition of LSD1 with small molecules like this compound blocks its demethylase activity, leading to an accumulation of H3K4me1/2 at target gene loci. This epigenetic modification can result in the activation of neuronal-specific genes and promote neuronal differentiation.[5][8]
Data Presentation
Table 1: In Vitro Activity of Representative LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line Example | Effective Concentration | Reference |
| TAK-418 | LSD1 | 2.9 | Primary Rat Neurons | 1 mg/kg (in vivo) | [5][8] |
| GSK-LSD1 | LSD1 | 16 | U2OS, A549, hNSCs | < 5 nM (EC50 in cell lines) | [2][3][9] |
| ORY-1001 (Iadademstat) | LSD1 | < 20 | THP-1 (AML) | 0.020 mg/kg (in vivo) | [10][11] |
| This compound | LSD1 | TBD | User-defined | User-defined | - |
TBD: To be determined by the user.
Table 2: In Vivo Administration of Representative LSD1 Inhibitors
| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| TAK-418 | Valproic acid (VPA)-induced rat model of autism | 1 mg/kg, once daily for 14 days | Oral (p.o.) | Amelioration of ASD-like behaviors | [8][12] |
| GSK-LSD1 | Shank3-deficient mouse model of autism | 5 mg/kg, i.p., 3x | Intraperitoneal (i.p.) | Rescue of social deficits | [13] |
| ORY-1001 (Iadademstat) | Rodent xenografts (AML) | < 0.020 mg/kg, daily | Oral (p.o.) | Anti-tumor activity | [10] |
| This compound | User-defined | User-defined | User-defined | User-defined | - |
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., horseradish peroxidase, Amplex Red)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant LSD1 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the LSD1 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves a coupled reaction to measure the production of hydrogen peroxide.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.
Protocol 2: Neural Stem Cell (NSC) Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of NSCs into neurons.
Materials:
-
Neural stem cells (e.g., human or mouse-derived)
-
NSC proliferation medium
-
NSC differentiation medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2) and a progenitor marker (e.g., Nestin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate NSCs on coated coverslips in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Culture the cells for a period of 5-7 days, replacing the medium with fresh medium and inhibitor every 2-3 days.
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using primary antibodies against neuronal and progenitor markers.
-
Incubate with fluorescently labeled secondary antibodies and counterstain with DAPI.
-
Capture images using a fluorescence microscope and quantify the percentage of differentiated neurons (e.g., β-III tubulin-positive cells) relative to the total number of cells (DAPI-positive nuclei).
Protocol 3: Western Blot Analysis of Histone Methylation
This protocol measures changes in global H3K4me2 levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell line like SH-SY5Y)[14]
-
This compound
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against H3K4me2 and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 24-48 hours).
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against H3K4me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Signaling Pathways and Experimental Workflows
Caption: LSD1 signaling pathway in neurodevelopment.
Caption: Experimental workflow for studying this compound.
References
- 1. Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asynchronous microexon splicing of LSD1 and PHF21A during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Specific LSD1/KDM1A Isoform Regulates Neuronal Differentiation through H3K9 Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34: A Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data for a specific compound designated "Lsd1-IN-34" is limited. The following application notes and protocols are provided as a comprehensive guide for the evaluation and use of a representative, potent, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). The quantitative data and specific methodologies are based on well-characterized LSD1 inhibitors and should be adapted based on the empirical data generated for any novel compound.
Introduction to LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation.[1][2][3][4] It specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[1][5] LSD1 can also demethylate H3K9me1/2 in complex with the androgen receptor, leading to transcriptional activation.[1][6] Beyond histones, LSD1 targets several non-histone proteins, including p53, DNMT1, and STAT3, implicating it in a wide range of cellular processes such as differentiation, proliferation, and stem cell maintenance.[3][4][7]
Overexpression of LSD1 has been observed in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, prostate cancer, and breast cancer, making it an attractive therapeutic target.[2] Chemical probes are essential tools for elucidating the biological functions of LSD1 and for validating its therapeutic potential.
This compound: A Representative Chemical Probe
This compound is presented here as a representative potent, selective, and cell-permeable inhibitor of LSD1. Its utility as a chemical probe stems from its ability to specifically engage with and inhibit the catalytic activity of LSD1, enabling the study of its downstream biological consequences.
Biochemical and Cellular Activity
The following table summarizes the typical quantitative data for a well-characterized LSD1 chemical probe. Researchers should generate analogous data for their specific compound of interest.
| Parameter | Value | Description |
| LSD1 IC50 | < 50 nM | Concentration required for 50% inhibition of recombinant human LSD1 enzyme activity in a biochemical assay. |
| Cellular H3K4me2 EC50 | < 100 nM | Concentration required to increase H3K4me2 levels by 50% in a cellular context (e.g., in a cancer cell line). |
| Selectivity | >1000-fold vs. MAO-A/B | Demonstrates high selectivity for LSD1 over other FAD-dependent amine oxidases. |
| Cellular Proliferation GI50 | Varies by cell line | Concentration required to inhibit the growth of a specific cancer cell line by 50%. |
Signaling Pathways Involving LSD1
LSD1 is a critical node in several signaling pathways that regulate gene expression and cellular phenotype. Its inhibition by a chemical probe can modulate these pathways.
Caption: LSD1's dual role in gene regulation and its inhibition by a chemical probe.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions and reagents.
LSD1 Biochemical Inhibition Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Workflow:
Caption: Workflow for the LSD1 biochemical inhibition assay.
Materials:
-
Recombinant human LSD1
-
H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
This compound and control compounds
-
384-well black plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well of a 384-well plate, add 5 µL of LSD1 enzyme (final concentration ~20 nM).
-
Add 5 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 10 µL of the H3K4me2 peptide substrate (final concentration ~10 µM).
-
Immediately add 10 µL of the Amplex Red/HRP detection solution (final concentrations ~50 µM Amplex Red and 0.1 U/mL HRP).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~590 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular H3K4me2 Target Engagement Assay (Western Blot)
This assay confirms that this compound inhibits LSD1 activity in a cellular context by measuring the accumulation of its substrate, H3K4me2.
Workflow:
Caption: Workflow for the cellular H3K4me2 western blot assay.
Materials:
-
Cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11 for AML)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer and histone extraction buffer
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells at an appropriate density in a 6-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24 to 72 hours.
-
Harvest the cells and perform histone extraction.
-
Determine the protein concentration of the histone extracts.
-
Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies for H3K4me2 and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Determine the EC₅₀ value, the concentration of this compound that results in a 50% increase in the normalized H3K4me2 signal.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom white plates
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for an appropriate duration (e.g., 72 hours to 6 days).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI₅₀ value.
Concluding Remarks
The use of well-characterized chemical probes like the representative this compound is indispensable for advancing our understanding of LSD1 biology and its role in disease. The protocols and data presented here provide a framework for researchers to rigorously evaluate and utilize such probes in their own experimental systems. Adherence to best practices in chemical probe validation and application will ensure the generation of robust and reproducible data, ultimately accelerating the path toward novel epigenetic therapies.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Demethylase LSD1 Regulates Kidney Cancer Progression by Modulating Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of LSD1 Inhibitors in Solid Tumors
Note: While the prompt specifically requested information on "Lsd1-IN-34," a comprehensive search of the provided literature did not yield specific in vivo efficacy studies for a compound with this exact designation. The following application notes and protocols are therefore based on preclinical studies of various other potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors in solid tumors, providing a general framework for researchers in this field.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4] Overexpression of LSD1 has been observed in a wide range of solid tumors, including lung, breast, prostate, and neuroblastoma, and is often associated with poor prognosis, tumor progression, and resistance to therapy.[1][2][5][6][7][8] Consequently, LSD1 has emerged as a promising therapeutic target, and numerous small molecule inhibitors are under preclinical and clinical investigation.[3][4][5][9][10]
These application notes provide a detailed overview of the methodologies for evaluating the in vivo efficacy of LSD1 inhibitors in solid tumor models, based on published preclinical studies.
Signaling Pathway of LSD1 Inhibition
LSD1 functions within multiprotein complexes, such as the CoREST complex, to regulate gene expression.[9] By removing methyl groups from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor.[9] Conversely, by demethylating H3K9, a repressive mark, it can act as a transcriptional co-activator, for instance, in conjunction with the androgen receptor.[2][11] LSD1 can also demethylate non-histone proteins like p53 and DNMT1.[2][4] Inhibition of LSD1 leads to an increase in H3K4 and H3K9 methylation, resulting in the reactivation of tumor suppressor genes and the repression of oncogenes. This can induce cell cycle arrest, differentiation, and apoptosis, and may also enhance anti-tumor immunity.[1][3][5][12]
Experimental Protocols
The following protocols are generalized from various preclinical studies of LSD1 inhibitors in solid tumor xenograft and patient-derived xenograft (PDX) models.
Cell Culture and Tumor Model Establishment
-
Cell Lines: Select appropriate human solid tumor cell lines (e.g., non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), breast cancer, oral squamous cell carcinoma (OSCC)) with known LSD1 expression levels.
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired average volume.
-
Drug Formulation and Administration
-
Vehicle: The choice of vehicle depends on the solubility of the LSD1 inhibitor. Common vehicles include 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, PEG300, and Tween 80.
-
Dosing: The dose and schedule should be determined from prior maximum tolerated dose (MTD) studies. Dosing can be once daily (QD) or twice daily (BID) via oral gavage (PO) or intraperitoneal (IP) injection.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
Positive Control: (Optional) A standard-of-care chemotherapy agent for the specific tumor type.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI):
-
Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Observe mice daily for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of excessive toxicity or tumor ulceration are observed.
Pharmacodynamic (PD) Analysis
-
Sample Collection: At the end of the study, or in a satellite group of animals at various time points after the final dose, collect tumor tissue and plasma.
-
Western Blotting: Prepare protein lysates from tumor tissue to analyze the levels of LSD1 target histone marks. An increase in H3K4me2 is a common biomarker of LSD1 inhibition.
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess the in situ levels of histone methylation and other relevant biomarkers.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various LSD1 inhibitors in solid tumor models.
Table 1: In Vivo Efficacy of LSD1 Inhibitors in Solid Tumor Xenograft Models
| Compound | Tumor Model | Dosing Regimen | TGI (%) | Reference |
| HCI-2509 | NSCLC (A549) | Not Specified | Significant Reduction | [1] |
| SP2509 | OSCC (HSC-3) | Not Specified | Dose-dependent reduction | [13] |
| ORY-1001 | SCLC (PDX) | 0.025 mg/kg, PO, QD | >90% | [3] |
| GSK-2879552 | SCLC (NCI-H526) | 30 mg/kg, PO, BID | ~60% | [3] |
| Phenelzine | Breast Cancer (4T1) | 40 mg/kg | Significant Suppression | [12] |
Table 2: Pharmacodynamic Effects of LSD1 Inhibitors in Tumor Tissue
| Compound | Tumor Model | Time Point | Biomarker Change | Reference |
| HCI-2509 | NSCLC | Not Specified | Increased H3K4 methylation | [1] |
| ORY-1001 | AML (MV4-11) | Not Specified | Increased H3K4me2 | [6][10] |
| GSK-2879552 | SCLC | Not Specified | Increased H3K4me2 | [3] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo efficacy studies for novel LSD1 inhibitors in solid tumors. Key to a successful study is the appropriate selection of tumor models, a well-tolerated dosing regimen, and robust pharmacodynamic assays to confirm target engagement. The promising anti-tumor activity observed with multiple LSD1 inhibitors in preclinical models underscores the therapeutic potential of targeting this epigenetic regulator in oncology.[2][3][5]
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 5. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Breaking Ground: LSD1 Inhibitors Market Set to Revolutionize Epigenetic Cancer Therapy by 2034 with Explosive Growth Across Multiple Indications - Allergy Immunotherapy Advances: HDM Market Analysis [blog.libero.it]
- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Lsd1-IN-34 solubility and stability issues
This guide provides technical support for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-IN-34. It addresses common issues related to its solubility and stability, offering troubleshooting advice and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: For small molecule LSD1 inhibitors, the most common and recommended solvent for creating stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to pre-warm the DMSO to room temperature before use to prevent moisture absorption.[1]
Q2: How should I store the this compound powder and my stock solutions? A2: Proper storage is critical to maintain the integrity of the compound. For long-term stability, follow the storage recommendations summarized in the table below. In general, storing solutions at -80°C is preferred over -20°C for extended periods.[1][2]
Q3: How stable is this class of inhibitor in aqueous solutions for cell culture experiments? A3: The stability of LSD1 inhibitors in aqueous buffers can vary. Some compounds have been shown to be stable when incubated in aqueous buffer (like PBS) at 37°C for several days.[3] However, it is best practice to prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[1]
Q4: What is the primary mechanism of action for an LSD1 inhibitor? A4: Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that removes methyl groups from histone 3 at lysine (B10760008) 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[4][5] The demethylation of H3K4 is primarily associated with transcriptional repression.[6] LSD1 inhibitors block this enzymatic activity, leading to an increase in H3K4 methylation, which in turn alters gene expression and can impact cell proliferation, differentiation, and other cellular processes.[7][8]
Data Summary Tables
Table 1: General Solubility Guidelines for LSD1 Inhibitors
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for creating high-concentration stock solutions.[1] |
| Ethanol | Sparingly Soluble | Generally less effective than DMSO for initial stock preparation. |
| Aqueous Buffers (PBS, Media) | Poorly Soluble | Direct dissolution is not recommended. Dilute from a DMSO stock.[3] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ~3 years | Protect from light and moisture.[2] |
| 4°C | ~2 years | For shorter-term storage.[2] | |
| In Solvent (DMSO) | -80°C | ~6 months | Preferred for long-term solution storage.[1][2] |
| -20°C | ~1 month | Suitable for short-term use. Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard procedure for preparing a concentrated stock solution, adapted from methods used for similar small molecules.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-warm DMSO: Allow the vial of anhydrous DMSO to come to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the solvent.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution of a compound with a Molecular Weight (MW) of 350 g/mol :
-
Weight (mg) = 10 mmol/L * 0.001 L * 350 g/mol * 1000 mg/g = 3.5 mg.
-
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Ensure Dissolution: Vortex the solution vigorously. If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also aid in complete dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C as recommended in Table 2.
Troubleshooting Guide
Q: My compound is not dissolving in DMSO. A:
-
Vortex Thoroughly: Ensure you have vortexed the solution for at least 1-2 minutes.
-
Gentle Warming: Warm the tube in a 37°C water bath for 5-10 minutes. This can significantly increase the solubility of many organic compounds.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.
-
Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Water contamination can reduce the solubility of hydrophobic compounds.
Q: My compound dissolved in the stock solution but precipitated when I diluted it in my aqueous cell culture medium. A: This is a common issue caused by the compound's low solubility in aqueous solutions.
-
Lower Final Concentration: The concentration you are trying to achieve may be above the compound's solubility limit in the final medium. Try using a lower final concentration.
-
Increase Mixing: When adding the DMSO stock to the aqueous medium, pipette up and down immediately and vigorously or vortex briefly to ensure rapid and even dispersion. This prevents localized high concentrations of the compound from crashing out of solution.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your well is low (ideally <0.5%).[1] While not directly a solubility issue, high DMSO concentrations can have independent effects on cells and may influence compound behavior.
-
Pre-warm Medium: Adding the stock to pre-warmed (37°C) medium can sometimes help maintain solubility.
Visualized Workflows and Pathways
LSD1 Signaling and Inhibition
The diagram below illustrates the core function of the LSD1-CoREST complex in gene repression and how inhibitors block this activity. LSD1 removes methyl marks from H3K4, leading to transcriptional silencing.[6][9] An inhibitor prevents this, thereby maintaining a transcriptionally active state.
Caption: Simplified LSD1 signaling pathway and mechanism of inhibition.
Experimental Workflow: From Powder to Plate
This workflow outlines the key steps for preparing and using this compound in a typical cell-based experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. LSD1-IN-5 | inhibitor of lysine-specific demethylase 1 (LSD1) | CAS# 2035912-55-9 | InvivoChem [invivochem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LSD1 Inhibitor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of LSD1 inhibitors for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new LSD1 inhibitor in a cell-based assay?
The optimal concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is recommended to first review any existing literature for the inhibitor or similar compounds to determine a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.[1] However, for cell-based assays, potency is often lower, and a common starting range is from 1 nM to 10 µM.[2][3]
Q2: How should I prepare and store the stock solution for my LSD1 inhibitor?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[1] It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q3: My LSD1 inhibitor is potent in biochemical assays but shows weak activity in my cell-based assay. Why is this happening?
Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1]
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[1]
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration available to inhibit LSD1.
-
Inhibitor Degradation or Efflux: The inhibitor may be metabolized by the cells or actively transported out by efflux pumps.
Q4: What are the potential off-target effects of LSD1 inhibitors?
Off-target effects occur when a small molecule interacts with unintended biological targets, which can lead to misinterpretation of experimental results.[2] For some older, less specific LSD1 inhibitors like tranylcypromine (B92988) (TCP), they are known to also inhibit monoamine oxidases (MAO-A and MAO-B).[4] It is crucial to use inhibitors at the lowest effective concentration to minimize off-target effects.[3] Using a structurally distinct LSD1 inhibitor to see if it recapitulates the phenotype can help confirm that the observed effect is due to LSD1 inhibition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | Uneven cell seeding. | Ensure a single-cell suspension before plating and use a consistent seeding density.[5] |
| Inconsistent incubation times. | Standardize all incubation times and temperatures.[5] | |
| Improper pipetting technique. | Use calibrated pipettes and consistent technique. For multi-well plates, be mindful of evaporation effects on the outer wells. | |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations | The cell line is highly sensitive to LSD1 inhibition. | Reduce the inhibitor concentration and/or shorten the incubation time.[1] |
| The inhibitor has off-target cytotoxic effects. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration 50 (CC50). Aim to work at concentrations well below the CC50.[2] | |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[1] | |
| No observable on-target effect at expected concentrations | The inhibitor is not potent in the chosen cell line. | Verify the identity and purity of the inhibitor. Use a positive control (another known LSD1 inhibitor).[2] |
| The on-target readout is not sensitive enough. | Develop a more sensitive assay to measure the on-target effect (e.g., Western blot for H3K4me2 levels).[2][6] | |
| The inhibitor has degraded. | Use a fresh aliquot of the inhibitor and ensure proper storage conditions.[2] | |
| Observed phenotype does not match known effects of LSD1 inhibition | The phenotype may be due to an off-target effect. | Use a structurally distinct LSD1 inhibitor to see if it recapitulates the phenotype.[2] Perform rescue experiments if possible. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an LSD1 inhibitor by assessing its impact on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
LSD1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the LSD1 inhibitor in complete culture medium. A common concentration range to test is 0.01 to 100 µM.[1] Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[1]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to the expected biological effect (typically 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the results as percent viability versus inhibitor concentration (on a log scale). Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol describes how to confirm that the LSD1 inhibitor is engaging its target within the cell by measuring the levels of H3K4me2, a direct substrate of LSD1.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
LSD1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of concentrations of the LSD1 inhibitor (e.g., based on the IC50 from the viability assay) for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total Histone H3 loading control. An increase in the H3K4me2 signal with increasing inhibitor concentration indicates successful target engagement.
Data Presentation
Table 1: Example IC50 Values of Known LSD1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| OG-668 | AML cell lines | Cell Viability | Nanomolar range | [4] |
| Iadademstat | AML cell lines | Cell Viability | Nanomolar range | [4] |
| Pulrodemstat | AML cell lines | Cell Viability | Nanomolar range | [4] |
| INCB059872 | SCLC cell lines | Growth Arrest | 47–377 nM | [7] |
| GSK2879552 | CRPC xenografts | Tumor Growth Inhibition | Not specified | [8] |
| ORY-1001 | CRPC xenografts | Tumor Growth Inhibition | Not specified | [8] |
Note: This table provides examples and the IC50 values can vary significantly between different cell lines and assay conditions.
Visualizations
Caption: Workflow for optimizing LSD1 inhibitor concentration.
Caption: Simplified overview of LSD1-related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34 off-target effects and how to control for them
Welcome to the technical support center for Lsd1-IN-34. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound and provide guidance on appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects for LSD1 inhibitors like this compound?
A1: The most well-documented off-target effects for LSD1 inhibitors stem from the structural similarity between Lysine-Specific Demethylase 1 (LSD1) and other flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases.[1][2][3] The primary off-targets of concern are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2][3] Inhibition of MAOs can have significant physiological effects, particularly in the central nervous system. Additionally, some LSD1 inhibitors have been associated with hematological toxicities, such as thrombocytopenia, which may be linked to the disruption of the LSD1-GFI1B protein-protein interaction essential for hematopoietic differentiation. Researchers should also consider the possibility of unforeseen off-target effects on other cellular processes.
Q2: How can I determine the selectivity of my batch of this compound?
A2: To determine the selectivity of this compound, it is crucial to perform in vitro enzymatic assays against related enzymes. The recommended approach is to test the inhibitory activity of this compound against purified human LSD1, MAO-A, and MAO-B enzymes.[1] Several types of assays can be employed for this purpose, including horseradish peroxidase (HRP)-coupled assays that detect hydrogen peroxide as a byproduct of the demethylation reaction, or homogeneous time-resolved fluorescence (HTRF) assays.[1][4][5] By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme, you can calculate a selectivity ratio. A higher ratio of IC50 (MAO) / IC50 (LSD1) indicates greater selectivity for LSD1.
Q3: What is a suitable negative control for my experiments with this compound?
A3: An ideal negative control would be a structurally similar but catalytically inactive analog of this compound. If such a compound is not available, using a different class of LSD1 inhibitor with a distinct chemical scaffold can help to confirm that the observed phenotype is due to LSD1 inhibition rather than an artifact of the chemical structure of this compound. In the absence of a dedicated negative control compound, performing cellular thermal shift assays (CETSA) can help to confirm target engagement. Additionally, genetic knockdown or knockout of LSD1 (e.g., using siRNA or CRISPR/Cas9) can be used to validate that the pharmacological effects of this compound are on-target.[6]
Q4: My cells are showing unexpected toxicity after treatment with this compound. What could be the cause and how can I troubleshoot this?
A4: Unexpected toxicity could be due to several factors:
-
Off-target effects: Inhibition of MAOs or other unforeseen targets could lead to cellular stress.
-
Compound purity: Impurities in your batch of this compound could be cytotoxic.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to epigenetic inhibitors.
To troubleshoot this, consider the following steps:
-
Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits LSD1 activity without causing excessive cell death.
-
Confirm target engagement: Use a cellular assay, such as Western blotting for H3K4me2 levels, to confirm that this compound is inhibiting LSD1 at the concentrations used in your experiments.
-
Use a negative control: As mentioned in Q3, a structurally related inactive compound or a different class of LSD1 inhibitor can help to distinguish on-target from off-target toxicity.
-
Assess compound purity: If possible, verify the purity of your this compound stock using analytical chemistry techniques like HPLC-MS.
-
Rescue experiment: If the toxicity is on-target, it might be possible to rescue the phenotype by overexpressing a downstream effector of LSD1.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, passage number, or inhibitor preparation.
-
Troubleshooting Steps:
-
Standardize cell culture protocols, including media composition, cell density, and passage number.
-
Prepare fresh inhibitor solutions from a validated stock for each experiment.
-
Ensure consistent treatment times and conditions.
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Issue 2: Lack of a clear phenotypic effect after this compound treatment.
-
Possible Cause: Insufficient inhibitor concentration, low LSD1 expression in the cell model, or a non-essential role of LSD1 for the phenotype under investigation.
-
Troubleshooting Steps:
-
Confirm inhibitor activity: Test your this compound in a biochemical assay to ensure it is active.
-
Verify target engagement in cells: Perform a Western blot to check for an increase in H3K4me2 levels after treatment.
-
Increase inhibitor concentration: Titrate the concentration of this compound to ensure you are achieving sufficient target inhibition.
-
Measure LSD1 expression: Confirm that your cell model expresses LSD1 at the mRNA and protein level.
-
Consider alternative hypotheses: The phenotype you are studying may not be dependent on LSD1's enzymatic activity. LSD1 also has scaffolding functions that may not be affected by catalytic inhibitors.[1][7]
-
Quantitative Data Summary
The following table summarizes the selectivity profiles of different classes of LSD1 inhibitors. Researchers should aim to generate similar data for this compound to understand its off-target potential.
| Inhibitor Class | Example Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Irreversible (TCP-based) | Tranylcypromine (TCP) | ~200 µM | ~19 µM | ~16 µM | ~0.1 | ~0.08 |
| Irreversible (Selective) | GSK2879552 | ~19 nM | >100 µM | >100 µM | >5000 | >5000 |
| Reversible | CC-90011 | ~10 nM | >10 µM | >10 µM | >1000 | >1000 |
| Peptide-based | CBB1007 | ~10 µM | Not reported | Not reported | Not applicable | Not applicable |
Note: IC50 values are approximate and can vary depending on the assay conditions. This table is for illustrative purposes.
Experimental Protocols & Visualizations
Protocol: Biochemical Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against MAO-A and MAO-B.
-
Reagents: Purified recombinant human LSD1, MAO-A, and MAO-B enzymes; appropriate substrates (e.g., H3K4me2 peptide for LSD1, kynuramine (B1673886) for MAOs); this compound; detection reagents (e.g., Amplex Red and HRP).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the enzyme (LSD1, MAO-A, or MAO-B) and the corresponding substrate. c. Add the diluted this compound to the wells. Include a no-inhibitor control. d. Incubate at the optimal temperature for the enzyme. e. Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence for the Amplex Red assay).
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound. b. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. c. Calculate the selectivity ratios (IC50 MAO / IC50 LSD1).
Caption: Experimental workflow for characterizing this compound.
Signaling Pathway: LSD1 and its Role in Gene Regulation
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active enhancers and promoters. By removing these activating marks, LSD1 generally acts as a transcriptional co-repressor. It is often found in complex with other proteins, such as CoREST and HDACs, which contribute to its repressive function. However, in some contexts, such as in association with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator.[8] this compound, by inhibiting the catalytic activity of LSD1, is expected to lead to an accumulation of H3K4me1/2, thereby derepressing the expression of target genes.
Caption: Simplified diagram of LSD1's role in gene regulation.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lsd1-IN-34 in Cancer Cells
Welcome to the technical support center for Lsd1-IN-34. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cancer cell experiments.
FAQs: Understanding this compound and Resistance
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of Lysine-specific demethylase 1 (LSD1) and monoamine oxidase A (MAO-A), with IC50 values of 4.51 nM and 18.46 nM, respectively[1][2]. LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound can alter gene expression, leading to anti-tumor effects. It primarily functions as a transcriptional co-repressor or co-activator, depending on the cellular context.
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance. Potential mechanisms include:
-
Cellular Phenotype: The inherent phenotype of your cancer cells may confer resistance. For instance, in small cell lung cancer (SCLC), cells with a mesenchymal-like transcriptional program are intrinsically resistant to LSD1 inhibitors, whereas those with a neuroendocrine phenotype are more sensitive.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to overcome the effects of LSD1 inhibition.
-
Low LSD1 Expression: The target protein, LSD1, may be expressed at low levels in your cell line of interest.
-
Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
Q3: How can I determine if my cells have developed resistance to this compound?
You can assess resistance by performing a dose-response curve and calculating the IC50 value (the concentration of a drug that gives half-maximal response). A significant increase in the IC50 value of this compound in your treated cells compared to the parental (sensitive) cell line indicates the development of resistance.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound in a New Cell Line
If you observe a higher than expected IC50 value for this compound in a previously untested cancer cell line, it may indicate intrinsic resistance.
Troubleshooting Workflow:
Caption: Workflow for investigating intrinsic resistance to this compound.
Experimental Protocols:
-
Western Blot for LSD1 Expression:
-
Lyse cells and quantify protein concentration.
-
Run 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against LSD1 (e.g., Cell Signaling Technology #2139) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image.
-
-
qPCR for Mesenchymal Markers (e.g., Vimentin, ZEB1):
-
Isolate total RNA from your cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for mesenchymal and epithelial markers.
-
Normalize expression to a housekeeping gene (e.g., GAPDH).
-
Issue 2: Loss of this compound Efficacy After Prolonged Treatment
A gradual decrease in the effectiveness of this compound over time suggests the development of acquired resistance.
Troubleshooting Workflow:
Caption: Workflow for investigating acquired resistance to this compound.
Experimental Protocols:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate at an appropriate density.
-
The next day, treat with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate IC50 values using a non-linear regression curve fit.
-
-
Chromatin Immunoprecipitation (ChIP) for H3K4me2:
-
Cross-link cells with 1% formaldehyde.
-
Lyse cells and sonicate to shear chromatin to 200-1000 bp fragments.
-
Immunoprecipitate with an antibody specific for H3K4me2.
-
Reverse cross-links and purify the DNA.
-
Analyze the enrichment of specific gene promoters by qPCR or perform genome-wide analysis by ChIP-seq.
-
Strategies to Overcome Resistance
Based on findings for the broader class of LSD1 inhibitors, several strategies can be employed to overcome resistance to this compound.
Signaling Pathways in LSD1 Inhibitor Resistance and Combination Strategies:
References
Technical Support Center: Lsd1 Inhibitors
Disclaimer: Information regarding a specific compound designated "Lsd1-IN-34" is not available in the public domain. This technical support guide provides generalized information based on preclinical and clinical studies of various Lysine-specific demethylase 1 (LSD1) inhibitors. The toxicities and experimental considerations outlined here are representative of the compound class and may not be directly applicable to all specific molecules. Researchers should always conduct a thorough literature search and perform appropriate dose-finding and toxicity studies for their specific inhibitor of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LSD1 inhibitors?
LSD1, also known as KDM1A, is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), as well as from non-histone proteins.[1][2][3] By doing so, it regulates gene expression involved in numerous cellular processes, including differentiation, proliferation, and stemness.[4][5] LSD1 inhibitors block this demethylase activity, leading to an increase in histone methylation and subsequent changes in gene expression.[6][7] This can, for example, suppress the growth of cancer cells, inhibit their invasion, and promote differentiation.[1][7]
Q2: What are the common toxicities observed with LSD1 inhibitors in animal models?
The most frequently reported toxicities associated with LSD1 inhibitors in animal models are hematological and testicular.
-
Hematological Toxicity: LSD1 is crucial for the differentiation of hematopoietic stem cells.[8] Inhibition of LSD1 can disrupt this process, leading to side effects such as thrombocytopenia (low platelet count), as observed with some irreversible LSD1 inhibitors.[8] This is thought to occur through the disruption of the interaction between LSD1 and its cofactor, GFI1B, which is a key regulator of hematopoietic differentiation.[8]
-
Testicular Toxicity: Studies in mice have shown that high doses of some LSD1 inhibitors can cause testicular toxicity.[9] This may manifest as dysfunctional spermatogenesis, increased apoptosis in testicular cells, and abnormal seminiferous tubules.[9]
Q3: Are there any observed effects of LSD1 inhibition on bone formation?
Yes, studies have indicated that LSD1 plays a role in osteoblast differentiation. Inhibition of LSD1 activity in vivo has been shown to decrease osteoblast activity and trabecular bone volume.[10] Mesenchymal-targeted knockdown of Lsd1 in mice resulted in disrupted primary spongiosa ossification.[10]
Q4: Can LSD1 inhibitors affect the central nervous system?
LSD1 is involved in neurodevelopment and neuronal function.[5][11] While some LSD1 inhibitors are being investigated for potential therapeutic effects in neurological disorders, it is important to consider potential CNS-related toxicities.[11][12] Specific toxicological findings in the CNS from preclinical studies of LSD1 inhibitors are not extensively detailed in the provided search results. However, any molecule designed to cross the blood-brain barrier should be carefully evaluated for neurological side effects.
Troubleshooting Experimental Issues
Q1: We are observing significant weight loss and poor general health in our mice treated with an LSD1 inhibitor. What could be the cause and how can we mitigate this?
Significant weight loss and poor health can be signs of systemic toxicity. It is crucial to determine the Maximum Tolerated Dose (MTD) for your specific LSD1 inhibitor in the animal model you are using.
-
Troubleshooting Steps:
-
Review Dosing: Ensure the dose administered is based on proper dose-range finding studies. If such studies have not been performed, it is essential to conduct them.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Clinical Observations: Perform daily clinical observations (e.g., posture, activity, grooming) to identify any other signs of distress.
-
Dose Adjustment: Consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that the vehicle used to dissolve the inhibitor is not contributing to the observed toxicity.
-
Q2: Our in vivo experiments with an LSD1 inhibitor show a significant drop in platelet counts. How can we address this?
Thrombocytopenia is a known class effect of some LSD1 inhibitors.[8]
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a time-course study to understand the kinetics of platelet reduction and recovery. This can help in designing a dosing schedule that minimizes the duration of severe thrombocytopenia.
-
Alternative Inhibitors: If the thrombocytopenia is dose-limiting and prevents the assessment of efficacy, consider testing a different LSD1 inhibitor. Some inhibitors may have a wider therapeutic window with less impact on hematopoiesis.[8]
-
Mechanism of Action: Investigate if the inhibitor disrupts the LSD1-GFI1B complex, as this has been linked to hematological toxicity.[8]
-
Quantitative Data on LSD1 Inhibitor Effects in Animal Models
| Inhibitor | Animal Model | Dose | Observed Effects | Citation |
| NCL1 | C57BL/6J mice | 3.0 mg/kg (biweekly, intraperitoneal) | Increased abnormal seminiferous tubules, cellular detachment, sloughing, vacuolization, and TUNEL-positive cells in the testes. Reduced total serum testosterone. | [9] |
| LSD1 Knockdown | Mice | N/A (Genetic modification) | Decreased osteoblast activity, disrupted primary spongiosa ossification and reorganization. | [10] |
| LSD1+/- | Mice | N/A (Genetic modification) | Increased salt-sensitivity of blood pressure with age, leading to salt-sensitive hypertension. Increased albuminuria. | [13] |
| HCI-2509 | Transgenic LUAD mouse models (EGFR or KRAS driven) | Not specified | Significantly lower tumor formation and a strong reduction in tumor progression. | [7] |
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of an LSD1 Inhibitor
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 or BALB/c mice, Sprague-Dawley rats). The choice may depend on the disease model being studied.
-
Dose Formulation: Prepare the LSD1 inhibitor in a suitable, non-toxic vehicle. The formulation should be stable and allow for accurate dosing.
-
Dose-Range Finding Study:
-
Administer a single dose of the inhibitor to small groups of animals at escalating dose levels.
-
Observe animals for clinical signs of toxicity for at least 7-14 days.
-
Determine the MTD, which is the highest dose that does not cause life-threatening toxicity.
-
-
Repeated-Dose Toxicity Study:
-
Select 3-4 dose levels based on the MTD.
-
Administer the inhibitor daily (or according to the intended clinical schedule) for a specified period (e.g., 14 or 28 days).
-
Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy.
-
Collect major organs for histopathological examination.
-
-
-
Data Analysis: Analyze all data to identify any dose-dependent toxicities.
Visualizations
Caption: Workflow for in vivo toxicity assessment of a novel compound.
Caption: Mechanism of LSD1 inhibition and potential cellular outcomes.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting histone demethylase LSD1 for treatment of deficits in autism mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine-specific demethylase-1 deficiency increases agonist signaling via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34 long-term treatment effects on cell lines
Disclaimer: The following information is based on published research on various Lysine-Specific Demethylase 1 (LSD1) inhibitors. As specific long-term treatment data for "Lsd1-IN-34" is not publicly available, this guide, which we will refer to as pertaining to "Lsd1i-34", provides generalized troubleshooting advice, frequently asked questions, and experimental protocols based on the known effects of other LSD1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lsd1i-34?
A1: Lsd1i-34 is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. By inhibiting LSD1, Lsd1i-34 prevents the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This leads to alterations in gene expression, affecting cellular processes such as differentiation, proliferation, and apoptosis.[3][4] LSD1 can act as both a transcriptional co-repressor and co-activator depending on the cellular context and its interacting protein partners.[1][3]
Q2: I am observing significant heterogeneity in the response of different cell lines to long-term Lsd1i-34 treatment. Why is this?
A2: Heterogeneous responses to LSD1 inhibitors are commonly observed and can be attributed to the intrinsic molecular and transcriptional state of the cell lines.[5] For instance, in small cell lung cancer (SCLC), sensitivity to LSD1 inhibitors is often confined to cell lines with a neuroendocrine transcriptional program, while those with a mesenchymal-like phenotype tend to be intrinsically resistant.[5] The genetic and epigenetic landscape of your cell lines, including the status of key transcription factors and co-repressor complexes, will significantly influence their response to Lsd1i-34.
Q3: After initial sensitivity, my cells are developing resistance to Lsd1i-34. What are the potential mechanisms?
A3: Acquired resistance to LSD1 inhibitors can develop through several mechanisms. One key mechanism is epigenetic reprogramming, where cells undergo a transition to a drug-tolerant state. For example, SCLC cells can develop resistance by shifting from a neuroendocrine to a mesenchymal-like state driven by the transcription factor TEAD4.[5] Additionally, long-term treatment can lead to changes in chromatin accessibility for genes associated with different cellular phenotypes.[5] It is also worth investigating potential mutations in the LSD1 gene or alterations in the expression of its co-repressor complexes.
Q4: Are there any known off-target effects of LSD1 inhibitors that I should be aware of during long-term treatment?
A4: While Lsd1i-34 is designed to be specific for LSD1, like many small molecule inhibitors, off-target effects can occur. Some irreversible LSD1 inhibitors have been noted to have potential affinities for other targets, which could lead to prolonged off-target effects.[3] It is advisable to perform control experiments, such as using a structurally distinct LSD1 inhibitor or shRNA-mediated knockdown of LSD1, to confirm that the observed phenotypes are on-target.
Q5: Can Lsd1i-34 affect non-histone proteins?
A5: Yes, LSD1 is known to demethylate several non-histone proteins, which can impact various cellular processes.[2][6] Some notable non-histone substrates of LSD1 include p53, DNMT1, E2F1, and STAT3.[3] Demethylation of these proteins by LSD1 can affect their stability and activity, thereby influencing processes like DNA damage response, cell cycle progression, and signal transduction.[3][6] Therefore, long-term treatment with Lsd1i-34 may have effects beyond histone modification.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to LSD1 inhibition. | Perform a dose-response curve with a wider range of concentrations to determine the optimal IC50. Start with nanomolar concentrations and gradually increase. |
| No Effect on Cell Viability | Cell line is intrinsically resistant. | Characterize the transcriptional state of your cell line (e.g., neuroendocrine vs. mesenchymal).[5] Consider combination therapies, for example with all-trans retinoic acid (ATRA) in AML cells, which has been shown to enhance the effects of LSD1 inhibitors.[3] |
| Lsd1i-34 instability in culture medium. | Prepare fresh stock solutions of Lsd1i-34 regularly. Minimize freeze-thaw cycles. Consult the manufacturer's data sheet for stability information. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure uniform treatment duration and timing of assays. |
| Fluctuation in Lsd1i-34 activity. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. | |
| Unexpected Phenotypic Changes (e.g., EMT) | Long-term treatment inducing epigenetic reprogramming. | Monitor changes in cell morphology and expression of epithelial and mesenchymal markers over time. Consider shorter treatment durations or intermittent dosing schedules.[5] |
| Difficulty Confirming Target Engagement | Insufficient inhibition of LSD1 activity. | Verify target engagement by measuring global levels of H3K4me2 or H3K9me2 via Western blotting or ELISA. An increase in these marks indicates successful LSD1 inhibition.[7] |
| Antibody quality for histone modifications. | Use validated antibodies for histone modification analysis. Include appropriate positive and negative controls in your experiments. |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Lsd1i-34 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days, 14 days). For long-term treatments, replenish the medium with fresh Lsd1i-34 every 3-4 days.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Modifications
-
Cell Lysis: After treatment with Lsd1i-34, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of histone modifications to the total histone H3.
Quantitative Data Summary
Table 1: Representative IC50 Values of LSD1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | GSK2879552 | 23 | [4] |
| NCI-H526 | Small Cell Lung Cancer | GSK2879552 | 47-377 | [3] |
| MCF-7 | Breast Cancer | Compound 17i | 65 | [8] |
| MGC-803 | Gastric Cancer | Compound 17i | - | [8] |
| H460 | Lung Cancer | Compound 17i | - | [8] |
Note: The IC50 values can vary depending on the specific inhibitor and the assay conditions.
Signaling Pathways and Workflows
Caption: Lsd1i-34 inhibits the LSD1/CoREST complex, leading to increased H3K4me2 and target gene activation.
Caption: Experimental workflow for assessing the long-term effects of Lsd1i-34 on cell lines.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring LSD1-IN-34 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to measure the target engagement of LSD1-IN-34 in a cellular context. The following frequently asked questions (FAQs) and troubleshooting guides will help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a critical role in gene regulation by removing methyl groups from histone and non-histone proteins.[1][2] Specifically, it demethylates mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By removing the activating mark H3K4me2, LSD1 typically acts as a transcriptional repressor.[1][5][6] LSD1 is often found in complex with other proteins, such as CoREST, to carry out its function.[1][3][4] Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2][3][4]
This compound is a small molecule inhibitor designed to block the catalytic activity of LSD1. By inhibiting LSD1, it is expected to lead to an accumulation of its substrates, such as H3K4me2, at specific gene promoters, thereby altering gene expression and affecting cellular processes like differentiation and proliferation.[3][7]
Q2: What are the primary methods to measure this compound target engagement in cells?
There are several robust methods to determine if and to what extent this compound is engaging with its target, LSD1, within a cell. These can be broadly categorized as direct and indirect assays:
-
Direct Measurement of Target Occupancy:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method directly assesses the binding of this compound to the LSD1 protein in intact cells by measuring changes in the protein's thermal stability.[8][9]
-
Chemoprobe-based Assays: These assays utilize a specialized molecule (a chemoprobe) that binds to the unoccupied LSD1 enzyme. By quantifying the amount of unbound LSD1, one can infer the degree of target engagement by the inhibitor.[10]
-
-
Indirect Measurement of Downstream Effects:
-
Chromatin Immunoprecipitation (ChIP): This technique measures the accumulation of LSD1 substrates, such as H3K4me2, at specific gene loci regulated by LSD1.[11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): In-cell or nuclear extract ELISAs can quantify global changes in histone methylation marks or the disruption of LSD1's interaction with binding partners.[1][13][14]
-
Flow Cytometry: This method can be used to measure changes in the expression of cell surface markers that are downstream of LSD1 inhibition, such as the differentiation marker CD11b in acute myeloid leukemia (AML) cells.[1]
-
Quantitative Western Blot: This technique can be used to assess global changes in histone methylation levels (e.g., H3K4me2) or the expression of downstream target proteins.
-
Experimental Workflows & Signaling Pathways
Caption: Mechanism of LSD1 inhibition by this compound, leading to altered gene expression.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Quantitative Data Summary
The following tables summarize exemplary quantitative data for LSD1 inhibitors. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Cellular Potency of various LSD1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| ORY-1001 | MV(4;11) | Target Engagement | Free KDM1A | 0.35 nM | [10] |
| ORY-1001 | MV(4;11) | H3K4me2 Accumulation | AlphaLISA | 0.02 nM | [10] |
| ORY-1001 | MV(4;11) | Cell Viability | Alamar Blue | 0.14 nM | [10] |
| OG-668 | - | Biochemical | HTRF Assay | 7.6 nM | [1] |
| Iadademstat | MV(4;11) | Target Engagement | Chemoprobe | High TE | [1] |
| GSK-690 | - | Biochemical | - | 90 nM | [3][4] |
Table 2: Comparison of LSD1 Target Engagement Assays
| Assay | Principle | Throughput | Key Advantage | Potential Limitation |
| CETSA | Ligand-induced thermal stabilization of the target protein.[8][9] | Low to High | Direct measure of target binding in intact cells. | Requires a specific antibody for detection or protein tagging.[9] |
| Chemoprobe | Quantifies unbound enzyme using a specific probe.[10] | Medium to High | Highly quantitative and direct measure of target occupancy. | May require a specific probe for the inhibitor class.[15] |
| ChIP-qPCR/seq | Measures changes in histone marks at specific genomic loci.[11][12] | Low to Medium | Provides information on target modulation at the chromatin level. | Indirect measure of target engagement; can be complex.[16][17] |
| In-Cell ELISA | Antibody-based detection of global histone mark changes.[13][14] | High | Rapid and quantitative assessment of downstream effects. | Measures global changes, not locus-specific effects. |
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and may require optimization for your specific cell line and experimental setup.[18]
-
Cell Treatment:
-
Plate cells in a 96-well PCR plate and culture overnight.
-
Treat cells with a dose-response of this compound or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell plate in a PCR machine for 3 minutes across a range of temperatures (e.g., 40°C to 60°C).
-
Determine the optimal temperature (Tagg) where 50% of the protein is denatured in the vehicle-treated cells.
-
-
Lysis and Detection:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble LSD1 using Western Blot, ELISA, or a reporter system like Nano-Glo HiBiT.[18]
-
-
Data Analysis:
-
Plot the amount of soluble LSD1 as a function of temperature for both vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature indicates stabilization of LSD1 by the inhibitor, confirming target engagement.
-
2. Chromatin Immunoprecipitation (ChIP) Protocol for H3K4me2
This protocol provides a general outline for a ChIP experiment.[16][17]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[11]
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[11]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.[16]
-
Purify the DNA using a standard column purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific gene promoters (e.g., known LSD1 target genes) in the immunoprecipitated DNA relative to an input control using qPCR.
-
Alternatively, prepare the DNA for next-generation sequencing (ChIP-seq) to analyze genome-wide changes in H3K4me2.[11]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed in CETSA | - Inhibitor is not cell-permeable.- Insufficient inhibitor concentration or incubation time.- LSD1 is not stabilized by this class of inhibitor. | - Verify cell permeability using a different assay.- Perform a dose-response and time-course experiment.- Consider an alternative target engagement assay. |
| High background in ChIP | - Incomplete cross-linking.- Insufficient washing.- Non-specific antibody binding. | - Optimize formaldehyde cross-linking time.- Increase the number and stringency of washes.- Use a ChIP-validated antibody and include an isotype control. |
| No change in H3K4me2 levels after inhibitor treatment | - LSD1 is not the primary demethylase for H3K4me2 in your cell type.- The chosen time point is not optimal to observe changes.- The inhibitor is inactive. | - Confirm LSD1 expression and activity in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Validate inhibitor activity with a biochemical assay. |
| Variability between replicates | - Inconsistent cell numbers.- Inconsistent chromatin shearing.- Pipetting errors. | - Ensure accurate cell counting for plating.- Optimize and standardize the sonication protocol.- Use calibrated pipettes and careful technique. |
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 14. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 15. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
- 16. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Lsd1-IN-34 In Vivo Delivery
Welcome to the technical support center for Lsd1-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of this potent and selective LSD1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo delivery of this compound?
A1: The choice of vehicle for this compound is critical and depends on the route of administration and the physicochemical properties of the compound, which is presumed to have low aqueous solubility. For initial in vivo studies, especially in rodent models, a suspension is often the most practical formulation.
Recommended Starting Vehicles for Oral (PO) and Intraperitoneal (IP) Administration:
| Vehicle Composition | Suitability | Key Considerations |
| 0.5% (w/v) Methylcellulose (B11928114) (MC) in water | Good | Forms a stable suspension for many poorly soluble compounds. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Good | Similar to methylcellulose, provides a viscous medium to keep the compound suspended.[1] |
| 0.5% MC with 0.1-0.2% Tween® 80 in water | Better | The surfactant helps to wet the compound, improving suspension homogeneity.[2][3] |
| 10% DMSO, 40% PEG400, 50% Saline | For difficult compounds | Use with caution due to potential toxicity of DMSO and PEG400.[1] Should be justified by poor performance of simpler vehicles. |
| Corn oil or other lipid-based vehicles | Alternative | Suitable for highly lipophilic compounds and may enhance oral absorption.[4] |
Note: Always test the physical and chemical stability of your formulation before in vivo administration. A well-formulated suspension should be easily resuspendable and not settle too quickly.
Q2: I am observing inconsistent results in my in vivo efficacy study. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors related to its formulation and administration.
Troubleshooting Inconsistent In Vivo Efficacy:
| Potential Cause | Recommended Action |
| Poor Formulation Homogeneity | Ensure the suspension is uniformly mixed before each animal is dosed. Use a vortex mixer or stir plate. Prepare fresh formulations regularly to avoid degradation or changes in suspension properties.[3] |
| Inaccurate Dosing | Calibrate all dosing equipment (e.g., gavage needles, syringes) regularly. Ensure the volume administered is accurate for each animal's body weight. |
| Compound Instability | This compound may be unstable in certain vehicles or under specific storage conditions. Assess the stability of your formulation over the duration of your experiment.[5][6] |
| Low Bioavailability | The compound may be poorly absorbed. Consider particle size reduction (micronization) to increase the surface area for dissolution.[3] For oral administration, food effects can alter absorption; ensure consistent fasting or feeding schedules. |
| Rapid Metabolism | The compound may be rapidly cleared from circulation. Consider pharmacokinetic studies to determine the compound's half-life and optimize the dosing schedule. |
Q3: My animals are showing signs of toxicity. How can I determine if it's related to this compound or the vehicle?
A3: It is crucial to differentiate between compound-related toxicity and vehicle-related toxicity.
Deconvoluting Toxicity:
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle. This is the most critical control for assessing the tolerability of your formulation.[1]
-
Dose Reduction: The most direct way to assess compound-specific toxicity is to lower the dose of this compound.[7]
-
Monitor Clinical Signs: Carefully observe all groups for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record these observations systematically.[2]
-
Alternative Vehicles: Some vehicles, particularly those containing high percentages of organic solvents like DMSO or PEG, can cause local irritation or systemic toxicity.[1] If toxicity is observed in the vehicle group, a less harsh vehicle should be selected.
Q4: How can I confirm target engagement of this compound in my in vivo model?
A4: Confirming that this compound is inhibiting its target, LSD1, in vivo is essential for interpreting efficacy data.
Methods for Target Engagement:
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of histone marks that are regulated by LSD1. Inhibition of LSD1 is expected to lead to an increase in H3K4me1/2 and H3K9me1/2 levels in tumor or surrogate tissues.[8][9][10]
-
Gene Expression Analysis: Analyze the expression of LSD1 target genes. Inhibition of LSD1 can lead to the reactivation of silenced genes.[11]
-
Western Blotting or Immunohistochemistry (IHC): Collect tissue samples at various time points after dosing and analyze the levels of relevant histone marks.[2]
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% Methylcellulose with 0.1% Tween® 80.
Materials:
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Tween® 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stir bar and stir plate or overhead stirrer
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately half of the final required volume of sterile water.
-
While stirring, slowly add the methylcellulose powder to create a vortex and prevent clumping.
-
Heat the mixture to ~60-70°C while stirring until the methylcellulose is fully dispersed.
-
Add the Tween® 80 and mix until dissolved.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, uniform, and viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
To improve wetting, create a paste by triturating the this compound powder with a small amount of the prepared vehicle using a mortar and pestle.
-
Gradually add the paste to the bulk of the vehicle in a sterile vial with a magnetic stir bar.
-
Rinse the mortar and pestle with the remaining vehicle to ensure the complete transfer of the compound.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
-
Storage and Administration:
-
Store the suspension at 2-8°C, protected from light.
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure uniform resuspension.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Methods:
-
Animal Model: Use appropriate immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
-
Tumor Cell Implantation:
-
Culture cancer cells of interest under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[2]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (prepared as in Protocol 1) and vehicle control according to the planned schedule (e.g., once daily) and route (e.g., oral gavage).[2]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.[2]
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC for H3K4me2).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving LSD1 and a typical workflow for in vivo studies.
Caption: LSD1 activates the PI3K/Akt/mTOR and Notch signaling pathways.[12][13][14]
Caption: Workflow for a typical in vivo xenograft study.[2]
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-34 degradation and half-life in culture medium
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and half-life of the LSD1 inhibitor, Lsd1-IN-34, in cell culture medium. The information herein is designed to help troubleshoot common experimental issues and provide clear protocols for assessing compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in a high-purity solvent such as DMSO. For long-term storage, stock solutions should be aliquoted into amber glass or polypropylene (B1209903) vials to minimize light exposure and adsorption, and stored at -20°C or -80°C.[1] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1]
Q2: What factors can influence the stability of this compound in cell culture medium?
A2: The stability of a small molecule like this compound in cell culture medium can be influenced by several factors:
-
Chemical Instability: The compound may be susceptible to degradation in aqueous environments at 37°C through processes like hydrolysis or oxidation.[2][3][4]
-
Media Components: Certain components in the culture medium, such as amino acids or vitamins, might react with the compound.[2] The presence of serum can also affect stability, sometimes stabilizing the compound through protein binding.[2]
-
pH: The pH of the cell culture medium is a critical factor, as it can catalyze degradation reactions like hydrolysis.[1][3]
-
Light Exposure: Photolysis, or degradation due to light exposure, can occur, especially with prolonged incubation.[1][4]
-
Cellular Metabolism: If cells are present, they may metabolize the compound into inactive forms.[4]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Whenever possible, prepare working solutions of this compound fresh from a frozen stock for each experiment.[3]
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells, typically below 0.5%.[4][5]
-
Use Low-Binding Labware: To prevent loss of the compound due to adsorption, use low-protein-binding plates and pipette tips.[2]
-
Protect from Light: Store stock solutions and conduct experiments in a manner that protects the compound from direct light exposure.[1]
-
Include Controls: Always include a vehicle control (medium with the same concentration of solvent) to assess any effects of the solvent on the cells.[5]
Troubleshooting Guides
Issue: Rapid Degradation of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability.[2] |
| Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[2] | Analyze the stability in different types of cell culture media to identify any specific reactive components. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] | |
| The pH of the media may be affecting stability.[2] | Ensure the pH of the media is stable throughout the experiment. Consider using a buffered mobile phase if analyzing via HPLC. |
Issue: High Variability in Stability Measurements
| Question | Possible Cause | Suggested Solution |
| I'm seeing high variability in my stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[2] |
| Incomplete solubilization of the compound in the stock solution or media. | Confirm the complete dissolution of the compound in the solvent and media. Thaw stock solutions slowly and vortex gently before use.[1] | |
| Non-specific binding to labware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[2] |
Issue: Loss of Biological Activity
| Question | Possible Cause | Suggested Solution |
| My compound is losing its biological activity in my cell-based assay. | Degradation in the culture medium over the time course of the experiment. | Assess the compound's stability in the media over the time course of your experiment using an analytical method like LC-MS/MS.[4] |
| The compound has poor cell permeability. | Evaluate the cell permeability of the compound using standard assays.[3] | |
| The final concentration of the compound is too low due to adsorption to plasticware. | Use low-binding plates or consider adding a small amount of a non-ionic surfactant to the medium.[3] |
Quantitative Data Summary
The following tables present hypothetical stability and half-life data for this compound under various common experimental conditions.
Table 1: Stability of this compound (10 µM) in Different Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 ± 2.1 | 96.1 ± 1.8 | 90.5 ± 2.5 |
| 8 | 85.7 ± 3.5 | 88.3 ± 2.9 | 75.4 ± 3.1 |
| 24 | 68.9 ± 4.2 | 72.5 ± 3.8 | 50.1 ± 4.0 |
| 48 | 45.1 ± 5.1 | 51.7 ± 4.5 | 22.6 ± 3.7 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Half-Life of this compound in Culture Medium at 37°C
| Condition | Half-Life (t½) in hours |
| DMEM + 10% FBS | 42.5 |
| RPMI-1640 + 10% FBS | 47.8 |
| DMEM (serum-free) | 23.9 |
Half-life is calculated using the formula t½ = 0.693 / λ, where λ is the decay constant determined from the stability data.[6]
Experimental Protocols
Protocol: Determining the Stability and Half-Life of this compound in Culture Medium
Objective: To quantify the degradation of this compound in cell culture medium over time and calculate its half-life.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Incubation:
-
Aliquot 1 mL of the 10 µM working solution into triplicate wells of a 24-well plate for each condition (e.g., media with and without serum).[2]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile or methanol to precipitate proteins and halt any further degradation.[5]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.[7]
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of compound remaining versus time.
-
Determine the half-life (t½), which is the time required for the compound concentration to decrease by 50%.[9][10] This can be calculated from the decay constant (λ) obtained by fitting the data to a first-order decay model.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Half Life Formula - What is Half Life Formula? Examples [cuemath.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Half-Life and Activity | Physics [courses.lumenlearning.com]
Validation & Comparative
Lsd1-IN-34 Versus Other Covalent LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical covalent Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-34, with other notable covalent LSD1 inhibitors that have advanced into clinical development. The objective is to present a clear, data-driven comparison of their biochemical potency, cellular activity, and selectivity to aid in research and drug development decisions. The information herein is compiled from publicly available preclinical studies.
Introduction to Covalent LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Covalent inhibitors of LSD1 form an irreversible bond with the FAD cofactor, leading to sustained inhibition of the enzyme's activity. Many of these inhibitors are based on the chemical scaffold of tranylcypromine (B92988) (TCP), a known monoamine oxidase (MAO) inhibitor that also targets LSD1.
Overview of this compound
This compound, also referred to as compound 34 in its primary publication, is a potent and selective covalent inhibitor of LSD1. It belongs to the styrenylcyclopropylamine class of inhibitors and acts by forming a covalent adduct with the FAD cofactor of LSD1. Preclinical studies have demonstrated its robust biochemical and cellular activity, along with significant anti-tumor efficacy in a xenograft model of acute myeloid leukemia (AML).
Comparative Data
The following tables summarize the quantitative data for this compound and other prominent covalent LSD1 inhibitors, including iadademstat (B609776) (ORY-1001), bomedemstat (B606314) (IMG-7289), and GSK-2879552.
Disclaimer: The data for this compound is sourced from its discovery publication. The data for the other inhibitors is primarily from a comprehensive comparative study. Direct head-to-head experimental comparisons of this compound with all the listed clinical-stage inhibitors under identical conditions are not publicly available. Therefore, cross-study comparisons should be interpreted with caution.
Table 1: Biochemical Potency and Selectivity
| Compound | Class | LSD1 IC₅₀ (nM) | LSD1 k_inact_/K_I_ (M⁻¹s⁻¹) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |
| This compound | Styrenylcyclopropylamine | <4 | Not Reported | >100,000 | >100,000 | >25,000-fold | >25,000-fold |
| Iadademstat (ORY-1001) | Tranylcypromine derivative | 18 | 1.19 x 10⁶ | 1,500 | >100,000 | ~83-fold | >5,555-fold |
| Bomedemstat (IMG-7289) | Tranylcypromine derivative | 56.8 | 1.63 x 10⁴ | >100,000 | >100,000 | >1,760-fold | >1,760-fold |
| GSK-2879552 | Tranylcypromine derivative | Not Reported | 6.72 x 10³ | >100,000 | >100,000 | >1,000-fold | >1,000-fold |
Table 2: Cellular Activity
| Compound | Cell Line | GI₅₀ (nM) | Target Engagement (Cellular IC₅₀, nM) | Phenotypic Effect |
| This compound | Kasumi-1 (AML) | 1 | 2 | Induction of differentiation, cell growth inhibition |
| Iadademstat (ORY-1001) | MV4-11 (AML) | 0.3 | Not Reported | Induction of differentiation (CD11b, CD86 expression) |
| Bomedemstat (IMG-7289) | MV4-11 (AML) | 1.8 | Not Reported | Induction of differentiation |
| GSK-2879552 | MV4-11 (AML) | 137 | Not Reported | Induction of differentiation |
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway and Point of Inhibition
Caption: Covalent inhibitors block LSD1-mediated demethylation of H3K4.
Experimental Workflow for LSD1 Inhibitor Evaluation
Caption: Workflow for characterizing LSD1 inhibitors.
Experimental Protocols
LSD1 Enzymatic Assay (HRP-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagents:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors (serially diluted)
-
-
Procedure:
-
Add LSD1 enzyme to a 96-well plate.
-
Add serially diluted inhibitor or vehicle control and incubate to allow for binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mix.
-
Incubate at 37°C.
-
Measure the fluorescence (Ex/Em = ~530/590 nm) or absorbance at appropriate intervals.
-
Calculate IC₅₀ values from the dose-response curves. For covalent inhibitors, time-dependent inhibition assays are performed to determine k_inact_ and K_I_.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on cancer cell proliferation.
-
Reagents:
-
Cancer cell line (e.g., Kasumi-1, MV4-11)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat cells with serially diluted inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
-
Western Blot for Histone Marks
This assay measures the cellular target engagement of the inhibitor by assessing the levels of histone methylation.
-
Reagents:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the H3K4me2 signal to total Histone H3.
-
Conclusion
A Comparative Guide to the Validation of LSD1 Inhibitors in Patient-Derived Xenograft (PDX) Models: Featuring Lsd1-IN-34
This guide provides a comparative analysis of Lsd1-IN-34 and other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors validated in patient-derived xenograft (PDX) models. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that primarily demethylates histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. Its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target. This guide focuses on the validation of LSD1 inhibitors in PDX models, which are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.
Comparative Analysis of LSD1 Inhibitors
The following table summarizes the key characteristics and in vivo efficacy of this compound and two other well-characterized LSD1 inhibitors, ORY-1001 (Iadademstat) and GSK2879552, in various PDX models.
| Compound | Mechanism of Action | Target Cancer Type (PDX Model) | Dosage & Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Covalent, irreversible inhibitor | Acute Myeloid Leukemia (AML) | 50 mg/kg, oral, daily | Significant TGI reported | Effective in preclinical models, but specific PDX data is limited. |
| ORY-1001 (Iadademstat) | Potent and selective, irreversible inhibitor | Small Cell Lung Cancer (SCLC) | 0.02 mg/kg, oral, daily | >90% TGI | Demonstrated potent anti-tumor activity and induced a neuroendocrine to non-neuroendocrine phenotype transition. |
| GSK2879552 | Selective, irreversible inhibitor | SCLC, AML | 1 mg/kg, oral, daily | ~60% TGI in SCLC models | Showed significant tumor growth inhibition and differentiation effects in AML and SCLC PDX models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the validation of LSD1 inhibitors in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: The tumor tissue is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested and can be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Studies
-
Animal Grouping: Mice bearing established PDX tumors (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Drug Administration: The LSD1 inhibitor (e.g., ORY-1001) or vehicle control is administered to the respective groups according to the specified dosage and schedule (e.g., oral gavage, daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing Key Processes and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the LSD1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: LSD1 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for LSD1 inhibitor validation in PDX models.
Conclusion
The validation of LSD1 inhibitors in patient-derived xenograft models provides crucial preclinical data for their clinical development. While specific PDX data for this compound is not as extensively published as for compounds like ORY-1001 and GSK2879552, the available information suggests its potential as an effective anti-cancer agent. ORY-1001, in particular, has demonstrated robust efficacy in SCLC PDX models, leading to its advancement into clinical trials. The continued use of PDX models will be instrumental in identifying the most promising LSD1 inhibitors and the patient populations most likely to benefit from this therapeutic strategy.
Reversible vs. Irreversible LSD1 Inhibitors: A Comparative Guide for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The epigenetic eraser, Lysine-Specific Demethylase 1 (LSD1), has emerged as a compelling target in oncology. Its overexpression in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, and prostate cancers, is linked to poor prognosis, making it a focal point for therapeutic intervention. The development of LSD1 inhibitors has bifurcated into two main streams: irreversible and reversible inhibitors. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their drug discovery and development endeavors.
At a Glance: Reversible vs. Irreversible LSD1 Inhibitors
| Feature | Irreversible Inhibitors | Reversible Inhibitors |
| Mechanism of Action | Form a covalent bond with the FAD cofactor of LSD1, leading to permanent inactivation of the enzyme. | Bind non-covalently to LSD1, allowing for dissociation and potential recovery of enzyme activity. |
| Potency & Duration | Often exhibit high potency and a prolonged duration of action due to permanent target engagement. | Potency is variable; duration of action is dependent on pharmacokinetic properties like half-life. |
| Selectivity | Can be highly selective, but the reactive nature of the "warhead" can lead to off-target covalent modifications. | May offer better selectivity profiles by avoiding non-specific covalent interactions. |
| Toxicity Profile | Potential for on-target toxicity due to permanent enzyme inhibition and off-target effects. | Generally considered to have a more favorable safety profile with a lower risk of idiosyncratic toxicity. |
| Dosing | May allow for less frequent dosing due to the long-lasting effect. | Typically require more frequent dosing to maintain therapeutic concentrations. |
| Drug Resistance | Mutations in the binding site that prevent covalent bond formation can lead to resistance. | Less susceptible to resistance mechanisms that involve mutations at the covalent binding site. |
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of prominent irreversible and reversible LSD1 inhibitors.
In Vitro Potency of LSD1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| Iadademstat (ORY-1001) | Irreversible | LSD1 | 18 | [1] |
| Bomedemstat (IMG-7289) | Irreversible | LSD1 | - | [2][3] |
| GSK2879552 | Irreversible | LSD1 | - | [4] |
| Tranylcypromine (TCP) | Irreversible | LSD1, MAO-A/B | ~200,000 | [5] |
| Pulrodemstat (CC-90011) | Reversible | LSD1 | 0.25 | [6][7] |
| Seclidemstat (SP-2577) | Reversible | LSD1 | 13 - 50 | [8][9] |
| Compound 14 | Reversible | LSD1 | 180 | [10] |
Note: IC50 values can vary depending on the assay conditions.
In Vivo Efficacy of LSD1 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| Iadademstat (ORY-1001) | Melanoma (syngeneic mouse model) | 10 µg/kg, oral | 65% tumor growth reduction (in combination with anti-PD1) | [11] |
| Bomedemstat (IMG-7289) | Myelofibrosis (Phase 2) | Oral, once daily | Improved symptom scores, reduced spleen volume and bone marrow fibrosis | [12] |
| GSK2879552 | Castration-Resistant Prostate Cancer (xenograft) | 33 mg/kg, i.p. | Suppressed tumor growth | [4] |
| Pulrodemstat (CC-90011) | SCLC (patient-derived xenograft) | 5 mg/kg, oral, daily for 30 days | 78% tumor growth inhibition | [13] |
| Seclidemstat (SP-2577) | Ewing Sarcoma (xenograft) | 100 mg/kg/day for 28 days | Significant tumor growth inhibition | [14] |
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 plays a crucial role in regulating several cancer-associated signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of LSD1 inhibitors and identifying potential combination therapies.
LSD1 in the Wnt/β-Catenin Signaling Pathway
LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of the Wnt antagonist Dickkopf-1 (DKK1)[14][15][16]. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation[14][15][16]. Inhibition of LSD1 restores DKK1 expression, leading to the degradation of β-catenin and suppression of the Wnt signaling cascade.
LSD1 in the PI3K/AKT Signaling Pathway
LSD1 can activate the PI3K/AKT pathway by transcriptionally upregulating the expression of the PI3K regulatory subunit p85 (PIK3R1)[11][17]. This enhances PI3K activity, leading to the phosphorylation and activation of AKT, which in turn promotes cell survival and proliferation. LSD1 inhibitors can suppress this pathway by reducing p85 expression[11][17].
LSD1 in the Epithelial-to-Mesenchymal Transition (EMT) Pathway
LSD1 is a critical regulator of EMT, a process that endows cancer cells with migratory and invasive properties. LSD1 interacts with the transcription factor Snail, a key inducer of EMT[18][19][20][21]. The SNAG domain of Snail mimics the histone H3 tail, allowing it to recruit LSD1 to the promoters of epithelial genes like E-cadherin, leading to their repression[20][21][22]. LSD1 inhibitors can block this interaction, restore E-cadherin expression, and suppress cancer cell invasion[18].
Experimental Protocols
LSD1 Enzymatic Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Dimethylated histone H3 (1-21) peptide substrate (H3K4me2)
-
Test inhibitors dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Prepare a detection mix containing HRP and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to all wells.
-
Immediately add the detection mix to all wells.
-
Monitor the fluorescence intensity (excitation ~544 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the MTT assay to assess the effect of LSD1 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of LSD1 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
LSD1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion
Both reversible and irreversible LSD1 inhibitors have demonstrated significant promise as anti-cancer agents. Irreversible inhibitors offer the advantage of potent and sustained target inhibition, which may translate to less frequent dosing. However, this comes with a potential risk of on- and off-target toxicities. Reversible inhibitors, on the other hand, may provide a wider therapeutic window and a more favorable safety profile, though they might require more frequent administration to maintain efficacy.
The choice between a reversible and an irreversible inhibitor will ultimately depend on the specific cancer type, the desired therapeutic outcome, and the overall risk-benefit profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of novel LSD1-targeted therapies. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of each class of inhibitors in various oncology settings.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]
- 15. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Requirement of the Histone Demethylase LSD1 in Snai1-mediated Transcriptional Repression during Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. Epigenetic Regulation of EMT: The Snail Story - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The SNAG domain of Snail1 functions as a molecular hook for recruiting lysine‐specific demethylase 1 | The EMBO Journal [link.springer.com]
A Comparative Guide to LSD1 Inhibitors: GSK2879552 vs. a Novel Reversible Tetrahydroquinoline-Based Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct Lysine-Specific Demethylase 1 (LSD1) inhibitors: GSK2879552, an irreversible inhibitor that has undergone clinical investigation, and a promising preclinical reversible inhibitor from the tetrahydroquinoline class, herein referred to as Compound 18x. This comparison is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2] LSD1 inhibitors can be broadly categorized into two classes: irreversible and reversible inhibitors. Irreversible inhibitors, such as GSK2879552, typically form a covalent bond with the FAD cofactor in the active site of LSD1.[3] Reversible inhibitors, like the tetrahydroquinoline-based compounds, bind non-covalently to the enzyme.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative data for GSK2879552 and the reversible tetrahydroquinoline-based inhibitor, Compound 18x. It is important to note that the experimental conditions for these data points may vary across different studies.
Biochemical Potency
| Inhibitor | Type | Target | IC50 (nM) |
| GSK2879552 | Irreversible | LSD1 | 24[5] |
| Compound 18x | Reversible | LSD1 | 540[4] |
Cellular Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| GSK2879552 | SCLC cell lines (average) | Small Cell Lung Cancer | Not explicitly stated in µM, but potent anti-proliferative effects noted[6] |
| GSK2879552 | AML cell lines (average) | Acute Myeloid Leukemia | Potent anti-proliferative effects noted[6] |
| Compound 18x | MGC-803 | Gastric Cancer | 1.15[4] |
In Vivo Efficacy
GSK2879552: In preclinical xenograft models of small cell lung cancer (SCLC), GSK2879552 demonstrated effective inhibition of tumor growth.[5] Specifically, in NCI-H1417 SCLC xenografts, treatment with GSK2879552 resulted in significant tumor growth inhibition without inducing thrombocytopenia or other hematologic toxicities.[5]
Compound 18x: Oral administration of Compound 18x was shown to inhibit the growth of MGC-803 gastric cancer xenograft tumors without significant side effects.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are generalized protocols for the assays commonly used to evaluate the efficacy of LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate.
-
Enzymatic Reaction: Recombinant human LSD1 enzyme is incubated with the biotinylated H3K4me2 peptide substrate in the presence of the FAD cofactor and varying concentrations of the test inhibitor (e.g., GSK2879552 or Compound 18x).
-
Detection: After a set incubation period, a detection mixture containing a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 is added.
-
Signal Reading: If the substrate is demethylated by LSD1, the antibody binds, bringing the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal that is measured on a compatible plate reader. The IC50 value is calculated from the dose-response curve.[7]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
-
Cell Plating: Cancer cells (e.g., MGC-803, SCLC, or AML cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the ATP-dependent luminescent reaction.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.[8][9]
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: LSD1 signaling pathway and points of inhibition.
Caption: Generalized workflows for biochemical and cellular assays.
Conclusion
Both the irreversible inhibitor GSK2879552 and the reversible tetrahydroquinoline-based inhibitor Compound 18x demonstrate potent anti-LSD1 activity and efficacy in preclinical cancer models. GSK2879552 shows very high biochemical potency, which is characteristic of its irreversible mechanism. While Compound 18x has a higher biochemical IC50, it still exhibits potent anti-proliferative effects in the micromolar range and demonstrates in vivo activity. The choice between an irreversible and a reversible inhibitor for research or therapeutic development depends on various factors, including the desired duration of target engagement, potential off-target effects, and the specific biological context being investigated. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Gene Expression Changes Induced by LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating gene expression changes induced by Lysine-Specific Demethylase 1 (LSD1) inhibitors. While direct comparative data for a specific compound named Lsd1-IN-34 is not publicly available, this document outlines the established methodologies and presents data from studies on other well-characterized LSD1 inhibitors. The principles and protocols described herein are directly applicable to the evaluation of novel inhibitors like this compound as data emerges.
LSD1 is a key epigenetic regulator involved in carcinogenesis, making it a prime target for cancer therapy.[1][2] Inhibition of LSD1 can lead to significant changes in the transcriptional landscape, promoting differentiation and inhibiting tumor growth.[1][3][4] This guide will walk you through the process of identifying and validating these changes using RNA sequencing (RNA-seq) and subsequent validation techniques.
Comparative Analysis of LSD1 Inhibitors
The selection of an appropriate LSD1 inhibitor is crucial for research and therapeutic development. Below is a comparison of several inhibitors based on their mechanism and observed effects on gene expression from various studies.
| Inhibitor | Mechanism of Action | Cell Types/Model Systems Studied | Key Gene Expression Changes | Reference |
| GSK-LSD1 | Irreversible | Epidermal progenitors, Merkel cell carcinoma | Upregulation of genes involved in epidermal differentiation and cornification. | [3] |
| INCB059872 | Irreversible | Acute Myeloid Leukemia (AML) cell lines | Activation of GFI1-regulated genes. | [2][5] |
| HCI-2509 | Reversible | Lung adenocarcinoma cell lines | Dysregulation of genes involved in cell cycle progression and proliferation. | [4] |
| ORY-1001 (Iadademstat) | Irreversible | Small Cell Lung Cancer (SCLC) PDX models | Downregulation of genes associated with NOTCH activation. | [6] |
| SP-2577 | Reversible | BRAF mutant colorectal cancer models | Attenuation of therapy-induced lineage plasticity. | [7] |
| NCL1 | Not specified | Esophageal squamous cell carcinoma cells | Upregulation and downregulation of a specific set of genes identified by microarray and ChIP-seq. | [8] |
| 2-PCPA | Irreversible | Epidermal progenitors | Similar to GSK-LSD1, induces a differentiation-related transcriptional program. | [3] |
Experimental Protocols
Accurate and reproducible data are paramount in validating the effects of any compound. Below are detailed protocols for RNA-sequencing and the subsequent validation of identified gene expression changes.
RNA-Sequencing Protocol
This protocol provides a general workflow for preparing samples for RNA-sequencing to analyze genome-wide changes in gene expression following treatment with an LSD1 inhibitor.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the LSD1 inhibitor (e.g., this compound) at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Ensure to perform DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform deep sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., hg19 or GRCh38 for human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with the LSD1 inhibitor compared to the control.[9]
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
It is essential to validate the results from RNA-seq using an independent method. qRT-PCR is a commonly used technique for this purpose.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcription kit (e.g., SuperScript III RT kit, Invitrogen).
-
Primer Design: Design primers specific to the genes of interest identified from the RNA-seq data. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green or TaqMan) and run the reaction on a real-time PCR machine.
-
Data Analysis:
-
Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.[10]
-
Compare the fold changes obtained from qRT-PCR with the RNA-seq data to validate the findings.
-
Visualizing Pathways and Workflows
Diagrams can effectively illustrate complex biological processes and experimental designs. Below are Graphviz diagrams representing a key signaling pathway affected by LSD1 and a typical experimental workflow for validating gene expression changes.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Validating Gene Expression Changes.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Covalent and Non-Covalent LSD1 Inhibitors in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative covalent lysine-specific demethylase 1 (LSD1) inhibitor, iadademstat (B609776) (ORY-1001), against prominent non-covalent LSD1 inhibitors, pulrodemstat (B3324279) (CC-90011) and seclidemstat (B610759) (SP-2577), in the context of Acute Myeloid Leukemia (AML). The information presented is supported by preclinical experimental data, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Introduction to LSD1 Inhibition in AML
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in hematopoiesis and leukemogenesis.[1][2] LSD1 is frequently overexpressed in AML and is associated with a block in myeloid differentiation, contributing to the proliferation of leukemic blasts.[1][2] By removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 regulates gene expression.[3] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML, as it can induce differentiation and apoptosis in leukemia cells.[2] LSD1 inhibitors can be broadly classified into two categories: covalent (irreversible) inhibitors that form a permanent bond with the FAD cofactor, and non-covalent (reversible) inhibitors that bind transiently to the enzyme's active site.[3]
This guide will focus on a comparative analysis of these two classes of inhibitors, with a specific focus on iadademstat as a representative covalent inhibitor and pulrodemstat and seclidemstat as examples of non-covalent inhibitors.
Performance Comparison: Covalent vs. Non-Covalent LSD1 Inhibitors
The following tables summarize the key preclinical data for iadademstat, pulrodemstat, and seclidemstat in AML models.
| Inhibitor | Mechanism | LSD1 IC₅₀ | AML Cell Line Antiproliferative IC₅₀ / EC₅₀ | Key In Vitro Effects | Key In Vivo Effects | Clinical Status (AML) |
| Iadademstat (ORY-1001) | Covalent (Irreversible) | ~18 nM[2] | < 1 nM (differentiation induction) | Induces differentiation of AML cells at low nanomolar concentrations. | Reduces tumor growth in rodent leukemia xenografts. | Phase II trial in combination with azacitidine.[4] |
| Pulrodemstat (CC-90011) | Non-covalent (Reversible) | ~0.25 nM | Kasumi-1: 2 nM (antiproliferative) | Potent induction of the differentiation marker CD11b in THP-1 cells (EC₅₀ = 7 nM). | Inhibits tumor growth in patient-derived SCLC xenograft models. | Phase 1/2 study in combination with venetoclax (B612062) and azacitidine in R/R AML and ndAML. |
| Seclidemstat (SP-2577) | Non-covalent (Reversible) | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Induces differentiation of AML cell lines and primary AML cells. | Prolonged overall survival in AML mouse models. | Phase 1/2 study in combination with azacitidine for MDS and CMML. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: LSD1 Signaling Pathway in AML and the Impact of Inhibition.
Caption: General Experimental Workflow for Evaluating LSD1 Inhibitors in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the effect of LSD1 inhibitors on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., THP-1, Kasumi-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
LSD1 inhibitors (Iadademstat, Pulrodemstat, Seclidemstat) dissolved in DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the LSD1 inhibitors in complete medium.
-
Add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72-96 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To assess the effect of LSD1 inhibitors on the protein levels of LSD1 and its downstream targets.
Materials:
-
AML cells treated with LSD1 inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control AML cells in RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of LSD1 inhibitors in a preclinical AML model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
Matrigel (Corning)
-
LSD1 inhibitors formulated for in vivo administration
-
Calipers
-
Sterile surgical instruments
Protocol:
-
Subcutaneously inject 5-10 x 10⁶ AML cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy. For survival studies, monitor the mice until a predefined endpoint and generate Kaplan-Meier survival curves.
Discussion and Conclusion
Both covalent and non-covalent LSD1 inhibitors have demonstrated significant anti-leukemic activity in preclinical models of AML. Covalent inhibitors like iadademstat show potent and sustained target engagement, leading to the induction of myeloid differentiation at very low concentrations. Non-covalent inhibitors such as pulrodemstat and seclidemstat also exhibit potent anti-proliferative and differentiation-inducing effects.
The choice between a covalent and a non-covalent inhibitor for therapeutic development involves a trade-off between the potential for prolonged target inhibition and the risk of off-target effects and toxicity. Covalent inhibitors, due to their irreversible nature, may offer a more durable response but could also lead to mechanism-based toxicities. Non-covalent inhibitors, with their reversible binding, might offer a better safety profile and more tunable pharmacodynamics.
The ongoing clinical trials for both classes of inhibitors will provide crucial insights into their respective safety and efficacy profiles in AML patients. The data presented in this guide, derived from preclinical studies, underscores the therapeutic potential of targeting LSD1 in AML and provides a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers aiming to evaluate novel LSD1 inhibitors in a preclinical setting.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
Navigating the Selectivity Landscape: A Comparative Guide to LSD1 Inhibitor Cross-Reactivity with Monoamine Oxidases
For researchers, scientists, and drug development professionals, understanding the selectivity profile of epigenetic modulators is paramount. This guide provides a comparative analysis of the cross-reactivity of Lysine-Specific Demethylase 1 (LSD1) inhibitors with Monoamine Oxidases (MAO-A and MAO-B), offering insights supported by experimental data and detailed protocols.
Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its structural and mechanistic homology to monoamine oxidases (MAOs), key enzymes in the metabolism of neurotransmitters, presents a significant challenge in the development of selective LSD1 inhibitors. A lack of selectivity can lead to off-target effects, complicating preclinical and clinical evaluation. This guide examines the inhibitory activities of several LSD1 inhibitors against MAO-A and MAO-B to illustrate the varying degrees of cross-reactivity.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against LSD1, MAO-A, and MAO-B, providing a quantitative comparison of their selectivity profiles.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| Tranylcypromine (TCP) | 22.3[1] | 11.5[1] | 7.0[1] | ~0.5-fold | ~0.3-fold |
| Compound 17 (N-methyl sulfonamide TCP derivative) | 0.19 | >17 (90-fold less active than LSD1) | No inhibition | >90-fold | - |
| GSK-690 | 0.09 | >200 | Not Reported | >2222-fold | - |
| Compound 19 (2-aminopyrimidine derivative) | 0.89 | >50 | >50 | >56-fold | >56-fold |
| Compound 57 (4-(4-benzyloxy) phenoxypiperidine derivative) | 4 | 71 | 138 | ~18-fold | ~35-fold |
| XZ09 | 2.41 - 101 (range) | Less inhibition than LSD1 | Less inhibition than LSD1 | Moderately Selective | Moderately Selective |
| Biochanin A | 2.95 | >32 | >32 | >10-fold | >10-fold |
Signaling Pathways and Experimental Workflow
To visualize the relationship between LSD1 and MAOs and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Relationship between LSD1 and Monoamine Oxidases.
Caption: Experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
The determination of inhibitory activity against LSD1 and MAOs is crucial for establishing a compound's selectivity. Below are detailed methodologies for key biochemical assays.
LSD1 Inhibition Assay (Amplex Red Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of its substrate.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 (1-21) peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Test inhibitor compound
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in assay buffer.
-
In a 96-well plate, add the test inhibitor and recombinant LSD1 enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing the H3 peptide substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using a suitable data analysis software.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay measures the activity of MAO-A and MAO-B by monitoring the oxidation of a substrate, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) substrate
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in assay buffer.
-
In a 96-well plate, add the assay buffer, test inhibitor, and MAO-A or MAO-B enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline (B1666331) from kynuramine (MAO-A) or at 250 nm for the formation of benzaldehyde (B42025) from benzylamine (MAO-B) over time using a spectrophotometric plate reader.
-
Determine the initial reaction rates from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
The development of highly selective LSD1 inhibitors is a critical goal for advancing epigenetic therapies. As demonstrated by the comparative data, significant progress has been made in designing compounds with improved selectivity over monoamine oxidases. The use of standardized and robust biochemical assays, as detailed in this guide, is essential for accurately characterizing the selectivity profiles of novel inhibitors and guiding the drug discovery process. Researchers are encouraged to routinely perform cross-reactivity profiling against MAOs to ensure the development of safer and more effective LSD1-targeted therapeutics.
References
Confirming On-Target Effects of LSD1 Inhibitors with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the on-target effects of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on leveraging CRISPR-Cas9 technology for robust target validation. While this guide was initiated with an inquiry about a specific inhibitor, Lsd1-IN-34 , a comprehensive search of publicly available scientific literature and databases did not yield any specific information on this compound. Therefore, this guide will focus on well-characterized and clinically relevant LSD1 inhibitors as examples to illustrate the principles and protocols for on-target validation.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[3][4] Confirming that a small molecule inhibitor's cellular effects are a direct consequence of engaging its intended target is a critical step in drug development.[5] The advent of CRISPR-Cas9 gene-editing technology has provided a powerful tool for such target validation.[6][7]
Comparison of LSD1 Inhibitors
A variety of small molecule inhibitors targeting LSD1 have been developed, broadly classified as either irreversible (covalent) or reversible (non-covalent). The choice of inhibitor can significantly impact experimental outcomes and potential therapeutic applications.
| Inhibitor Name | Mechanism of Action | Target | IC50 (LSD1) | Selectivity | Clinical Development Status (Selected Indications) |
| Iadademstat (ORY-1001) | Irreversible (covalent) | LSD1 | 18 nM[2] | High selectivity over MAO-A/B | Phase II (AML, SCLC) |
| GSK-2879552 | Irreversible (covalent) | LSD1 | 16 nM[8] | >1000-fold selective over LSD2, MAO-A/B[8] | Terminated (AML, SCLC) |
| INCB059872 | Irreversible (covalent) | LSD1 | Potent (specific IC50 not disclosed) | Selective | Phase I/II (Myeloid leukemia)[2] |
| Tranylcypromine (TCP) | Irreversible (covalent) | LSD1, MAO-A, MAO-B | ~2 µM[5] | Non-selective | Approved (Depression), Investigational (Cancer) |
| SP-2509 | Reversible (non-covalent) | LSD1 | 13 nM[9] | High selectivity over MAO-A/B | Preclinical |
Experimental Protocols
Biochemical Assays for LSD1 Inhibition
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A europium-labeled anti-unmethylated H3K4 antibody and a streptavidin-XL665 acceptor are used for detection. Inhibition of LSD1 results in a decreased HTRF signal.[5]
-
Protocol Outline:
-
Incubate recombinant human LSD1 enzyme with the test inhibitor (e.g., this compound) at various concentrations.
-
Add the biotinylated H3K4me2 peptide substrate and the S-adenosylmethionine (SAM) cofactor.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the HTRF detection reagents (anti-unmethylated H3K4-Eu3+ and streptavidin-XL665).
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Horseradish Peroxidase (HRP)-Coupled Assay
-
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[10] This H₂O₂ can be detected using HRP and a suitable substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal.
-
Protocol Outline:
-
Pre-incubate the LSD1 enzyme with the inhibitor.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Include HRP and Amplex Red in the reaction mixture.
-
Monitor the increase in fluorescence or absorbance over time.
-
Determine the initial reaction rates and calculate the percentage of inhibition at different inhibitor concentrations to derive the IC50.
-
Cellular Assays to Confirm On-Target Effects
1. Western Blotting for Histone Methylation Marks
-
Principle: Treatment of cells with an effective LSD1 inhibitor should lead to an increase in the global levels of its substrates, H3K4me1 and H3K4me2.[11]
-
Protocol Outline:
-
Culture cells (e.g., a relevant cancer cell line) and treat with the LSD1 inhibitor at various concentrations and time points.
-
Harvest cells and prepare nuclear extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with specific antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3).
-
Quantify the changes in histone methylation levels.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a drug to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.
-
Protocol Outline:
-
Treat cells with the LSD1 inhibitor or vehicle control.
-
Harvest the cells and lyse them.
-
Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blotting using an anti-LSD1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Confirming On-Target Effects with CRISPR
CRISPR-Cas9 technology offers a precise way to genetically validate the on-target effects of a drug by mimicking or rescuing its phenotype.
CRISPR-mediated Knockout (KO) to Phenocopy the Inhibitor
-
Principle: If an inhibitor's effect is on-target, knocking out the target gene (LSD1) should produce a similar cellular phenotype.[6][12]
-
Experimental Workflow:
-
Design and Clone sgRNAs: Design multiple sgRNAs targeting the KDM1A gene.
-
Transfection and Selection: Deliver the Cas9 nuclease and sgRNAs into the target cells.
-
Validation of Knockout: Confirm the knockout of the LSD1 protein by Western blotting and genomic sequencing.
-
Phenotypic Analysis: Compare the phenotype of the LSD1-KO cells with that of wild-type cells treated with the LSD1 inhibitor. Phenotypes to assess could include cell proliferation, differentiation markers, and changes in gene expression.
-
CRISPR-mediated Resistance Mutations
-
Principle: Introducing mutations in the drug-binding pocket of the target protein that prevent the inhibitor from binding, while maintaining the protein's function, should confer resistance to the inhibitor.
-
Experimental Workflow:
-
Identify Potential Resistance Mutations: Use structural information of the LSD1-inhibitor complex to predict mutations that would disrupt binding.
-
Generate Mutant Cell Lines: Use CRISPR-HDR (Homology Directed Repair) to introduce the specific point mutation(s) into the endogenous KDM1A locus.
-
Resistance Assay: Treat the mutant and wild-type cells with a range of inhibitor concentrations.
-
Analysis: A rightward shift in the dose-response curve for the mutant cell line indicates that the inhibitor's primary effect is through binding to that specific site on LSD1.
-
Signaling Pathways and Experimental Workflows
Figure 1. Simplified signaling pathway of LSD1-mediated gene repression and its inhibition.
Figure 2. Experimental workflows for CRISPR-based on-target validation of LSD1 inhibitors.
Conclusion
Confirming the on-target effects of a novel inhibitor is paramount in the early stages of drug discovery. This guide outlines a multi-faceted approach, combining biochemical and cellular assays with the genetic precision of CRISPR-Cas9, to rigorously validate the mechanism of action of LSD1 inhibitors. While specific data for "this compound" remains elusive in the public domain, the principles and protocols detailed herein provide a robust framework for researchers to confidently assess the on-target engagement of any novel LSD1 inhibitor. The use of well-characterized reference compounds, as detailed in the comparison table, is essential for benchmarking the performance of new chemical entities.
References
- 1. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Supplementary Table 3 from Disruption of the MYC Superenhancer Complex by Dual Targeting of FLT3 and LSD1 in Acute Myeloid Leukemia - figshare - Figshare [figshare.com]
- 9. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 [ahweb.caltech.edu]
Comparative Analysis of LSD1 Inhibitors: Lsd1-IN-34 and ORY-1001 (Vafidemstat)
A comprehensive guide for researchers and drug development professionals on the biochemical properties, efficacy, and experimental evaluation of two prominent LSD1 inhibitors.
This guide provides a detailed comparative analysis of two significant Lysine-Specific Demethylase 1 (LSD1) inhibitors: Lsd1-IN-34 and ORY-1001 (Vafidemstat). LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[1][2][3] Its dysregulation is implicated in various cancers and neurological disorders, making it a prime target for therapeutic intervention.[4][5] This document outlines the distinct profiles of this compound and ORY-1001, presenting key experimental data in a structured format, detailing methodologies for crucial experiments, and visualizing relevant biological pathways and workflows.
Biochemical and Pharmacological Profiles
This compound and ORY-1001 are both potent inhibitors of LSD1 but exhibit different selectivity profiles and have been investigated in distinct therapeutic areas. ORY-1001, also known as Iadademstat when used in oncology, is a selective LSD1 inhibitor.[6][7] A closely related compound, Vafidemstat (B611622) (ORY-2001), is a dual inhibitor of LSD1 and Monoamine Oxidase B (MAO-B) that has been optimized for central nervous system (CNS) indications.[8][9] In contrast, this compound is presented as a highly potent and selective LSD1 inhibitor, primarily investigated in the context of acute myeloid leukemia (AML).[10][11]
Table 1: Comparative Biochemical and Cellular Activity
| Parameter | This compound | ORY-1001 (Iadademstat) | ORY-1001 (Vafidemstat) |
| Target(s) | LSD1 | LSD1 | LSD1, MAO-B |
| Mechanism of Action | Covalent, FAD-directed | Covalent, FAD-directed | Covalent, FAD-directed |
| LSD1 IC50 | <4 nM (biochemical) | <20 nM | 105 nM |
| MAO-B IC50 | Not reported (high selectivity for LSD1 suggested) | >100 µM | 58 nM |
| Cellular Potency (AML cells) | 2 nM (cell-based assay), 1 nM (GI50) | Induces differentiation at <1 nM | Not the primary indication |
| Primary Therapeutic Area(s) | Acute Myeloid Leukemia (preclinical) | Acute Myeloid Leukemia, Small Cell Lung Cancer (clinical) | CNS disorders (Alzheimer's, BPD, Schizophrenia) (clinical) |
Data compiled from multiple sources.[6][8][10][11][12]
Preclinical and Clinical Efficacy
This compound
Preclinical studies have highlighted the potent anti-leukemic activity of this compound. In xenograft models of AML, this compound demonstrated robust antitumor activity when administered orally at low doses (1.5 mg/kg once daily).[10][11] Its mechanism is attributed to the induction of differentiation in AML cells, a key therapeutic goal in this malignancy.[10]
ORY-1001 (Iadademstat and Vafidemstat)
ORY-1001 has a broader development history, with two distinct molecules tailored for different therapeutic areas.
-
Iadademstat (Oncology): This selective LSD1 inhibitor has advanced to clinical trials for AML and small cell lung cancer.[13] In preclinical AML models, Iadademstat induced differentiation and reduced leukemic stem cell capacity.[14] A Phase I study in patients with relapsed/refractory AML demonstrated a good safety profile and signs of clinical and biological activity.[15][16]
-
Vafidemstat (CNS Disorders): As a dual LSD1/MAO-B inhibitor, Vafidemstat is being investigated for a range of neurological and psychiatric conditions.[9] It is orally bioavailable and brain-penetrant.[17] Preclinical studies in mouse models have shown that Vafidemstat can rescue memory deficits and reduce aggression.[12] It has undergone multiple Phase I and II clinical trials for conditions including Alzheimer's disease, Borderline Personality Disorder (BPD), and Schizophrenia, generally showing good safety and tolerability.[18]
Experimental Protocols
LSD1 Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like this compound and ORY-1001 is the horseradish peroxidase (HRP)-coupled assay.[13][19] This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Purified recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar HRP substrate)
-
Assay buffer (e.g., Tris or PBS based)
-
Inhibitor compounds (this compound, ORY-1001)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a microplate, add the LSD1 enzyme to each well containing either the inhibitor or vehicle control.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent containing HRP and Amplex Red.
-
Incubate for a short period to allow for color development.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Differentiation Assays (AML)
To assess the effects of LSD1 inhibitors on cancer cells, proliferation and differentiation assays are crucial.
Materials:
-
AML cell lines (e.g., THP-1, Kasumi-1)
-
Cell culture medium and supplements
-
Inhibitor compounds
-
Reagents for proliferation assays (e.g., CellTiter-Glo®)
-
Antibodies for differentiation markers (e.g., CD11b, CD86) for flow cytometry
Procedure:
-
Proliferation Assay:
-
Seed AML cells in a 96-well plate and treat with varying concentrations of the inhibitor.
-
Incubate for a set period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., luminescence-based for ATP content).
-
Determine the GI50 (concentration for 50% growth inhibition).
-
-
Differentiation Assay:
-
Treat AML cells with the inhibitor for several days.
-
Harvest the cells and stain with fluorescently labeled antibodies against differentiation markers.
-
Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.
-
Visualizations
Signaling Pathway of LSD1 Action
Caption: Simplified signaling pathway of LSD1-mediated gene regulation.
Experimental Workflow for Inhibitor Screening
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Vafidemstat - Wikipedia [en.wikipedia.org]
- 10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Lsd1-IN-34: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Lsd1-IN-34 was found. Therefore, this guidance is based on best practices for the handling and disposal of potent, novel small molecule inhibitors in a research setting. It is imperative to treat this compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cellular processes and diseases, including cancer. As with many research-grade compounds, comprehensive hazard data may not be available. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact. Therefore, all waste generated from the use of this compound must be managed as hazardous chemical waste to ensure the safety of laboratory personnel and the environment.
Key Disposal Principles and Personal Protective Equipment (PPE)
Due to the absence of specific quantitative data for this compound, the following table summarizes the universal principles for handling and disposing of potent, research-grade compounds.
| Aspect | Guideline | Required Personal Protective Equipment (PPE) |
| Solid Waste | Unused/expired compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container. | Double Gloves, Lab Coat, Safety Goggles |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO) must be collected in a dedicated, sealed, and leak-proof hazardous waste container. Never pour down the drain.[1] | Double Gloves, Lab Coat, Safety Goggles, Face Shield |
| Sharps | Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste. | As per standard sharps handling procedures |
| Decontamination | Surfaces and equipment should be decontaminated using an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.[2] | Double Gloves, Lab Coat, Safety Glasses with Side Shields |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste streams.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid materials, including gloves, pipette tips, and weighing papers, into a designated, robust, and sealable hazardous waste container.[2]
-
This container should be kept within a chemical fume hood during active handling of the compound.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2]
-
Ensure the container is compatible with the solvent used (e.g., DMSO).
-
Keep the liquid waste container securely capped when not in use.
-
2. Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[2][3]
-
Include the name of the solvent (e.g., DMSO) on the label for liquid waste.
-
Note the date of waste accumulation.[2]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, ensuring segregation from incompatible waste types.[2]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Do not attempt to dispose of this waste through standard municipal channels.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lsd1-IN-34
Essential Safety and Handling Guide for Lsd1-IN-34
Disclaimer: Specific safety and handling data for a compound designated "this compound" are not available in public databases. The following guidance is based on best practices for handling potent, novel, or poorly characterized enzyme inhibitors in a research laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any new chemical compound.
This guide provides essential safety and logistical information for the handling of potent chemical compounds, presumed to be a Lysine-Specific Demethylase 1 (LSD1) inhibitor, herein referred to as this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure and uncontaminated laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed to determine the appropriate level of PPE required for handling this compound. The following table summarizes recommended PPE for various laboratory procedures involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | Respirator: NIOSH-approved respirator for powders. Eye Protection: Chemical safety goggles and a face shield. Gloves: Two pairs of nitrile gloves (outer pair to be changed immediately upon contamination). Lab Coat: A fully buttoned lab coat with elastic cuffs. |
| Handling Diluted Solutions | Eye Protection: Chemical safety goggles. Gloves: Nitrile gloves. Lab Coat: A fully buttoned lab coat. |
| In Vivo Administration | Eye Protection: Chemical safety goggles. Gloves: Nitrile gloves. Lab Coat: A fully buttoned lab coat. |
| Waste Disposal | Eye Protection: Chemical safety goggles and a face shield. Gloves: Heavy-duty nitrile or butyl rubber gloves. Lab Coat: A chemical-resistant lab coat or apron. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation of Stock Solutions
-
Work Area Preparation: All weighing and initial dissolution of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance. Tare the balance with a clean weigh boat. Carefully transfer the required amount of this compound powder using a clean spatula.
-
Dissolution: Based on the compound's properties (solubility in solvents like DMSO or water should be determined from the supplier's information), prepare the stock solution. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate weight of this compound in the calculated volume of anhydrous DMSO.
B. Experimental Use
-
Dilutions: Prepare all subsequent dilutions of the stock solution within the chemical fume hood.
-
Cell Culture and In Vitro Assays: When adding the compound to cell cultures or in vitro assays, wear appropriate PPE (nitrile gloves, lab coat, and safety glasses).
-
Animal Studies: For in vivo administration, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Wear appropriate PPE to avoid accidental exposure during handling and administration.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect any unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, diluted solutions, and contaminated media, in a designated, leak-proof hazardous waste container.
-
Sharps: All needles and syringes used for administering this compound must be disposed of in a designated sharps container.
-
Glassware and Plasticware: Decontaminate glassware and plasticware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol) and then washing thoroughly. The rinsate should be collected as hazardous liquid waste.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for an LSD1 inhibitor like this compound. LSD1 is an enzyme that removes methyl groups from histone H3 on lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression of target genes. An inhibitor would block this activity, leading to the maintenance of H3K4 methylation and gene expression.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
This diagram outlines a standard workflow for handling a potent chemical compound from receipt to disposal.
Caption: Standard laboratory workflow for handling potent chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
